Stambp-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28N4O4S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C27H28N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-9,14,17H,10-13,15-16,18-19H2,(H,28,32) |
InChI Key |
HBAWGWWMULJGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Foundational & Exploratory
STAMBP-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the mechanism of action of STAMBP-IN-1, a small-molecule inhibitor of the STAM-binding protein (STAMBP), a deubiquitinase implicated in inflammatory signaling. The information presented is collated from primary research and is intended to provide a comprehensive resource for researchers in immunology, inflammation, and drug discovery.
Core Mechanism of Action
This compound, also known as BC-1471, is a selective inhibitor of the deubiquitinase (DUB) activity of STAMBP.[1][2] STAMBP specifically cleaves K63-linked polyubiquitin chains, a post-translational modification crucial for various cellular processes, including protein trafficking and signal transduction.[3] The primary mechanism of action of this compound is the inhibition of STAMBP's ability to remove these ubiquitin chains from its substrates.
This inhibition has been shown to have significant downstream effects on inflammatory pathways, particularly those involving the inflammasome. The key substrate of STAMBP in this context is the NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome.[1][2] By preventing the deubiquitination of NALP7, this compound leads to a decrease in NALP7 protein levels, subsequently suppressing the activation of the NALP7 inflammasome and reducing the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound (BC-1471).
| Parameter | Value | Assay Conditions | Source |
| IC50 (di-Ub Cleavage) | 0.33 µM | In vitro deubiquitinase assay with purified recombinant STAMBP (25 nM) and K63-linked di-ubiquitin (200 nM), incubated at 37°C for 2 hours. | [1] |
| Cellular Toxicity (THP-1 cells) | IC50: 106 µg/mL | THP-1 cells treated with this compound. | [3] |
| Biological Activity | Concentration Range | Effect | Cell System | Source |
| NALP7 Protein Reduction | 0.1 - 10 µM | Decreased LPS or Pam3CSK4-induced NALP7 protein levels. | THP-1 cells | [1] |
| IL-1β Release Inhibition | 0 - 10 µM | Inhibited LPS or Pam3CSK4-induced IL-1β release. | Human PBMCs | [1] |
| Inhibition of Ub-NALP7 Deubiquitination | 0.01 - 10 µM | Blocked STAMBP-mediated deubiquitination of Ub-NALP7 in vitro. | N/A | [3] |
Signaling Pathway
The signaling pathway illustrates the role of STAMBP in the NALP7 inflammasome activation and the point of intervention for this compound.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Assay (for IC50 determination)
This protocol is adapted from the methods described by Bednash et al., 2017.[1]
-
Reaction Setup:
-
Prepare a reaction mixture containing 25 nM of purified recombinant STAMBP and 200 nM of K63-linked di-ubiquitin in DUB assay buffer (specific composition may vary, but a typical buffer is 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).
-
Add this compound (BC-1471) at varying concentrations (e.g., from 0.01 to 100 µM).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Perform a Western blot using an antibody that recognizes ubiquitin to visualize the cleavage of di-ubiquitin into mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition at each concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for NALP7 Protein Levels in THP-1 Cells
This protocol is based on the methodology used in the characterization of this compound.[1]
-
Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Differentiate THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) if required by the specific experimental design.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) for 6 hours to induce NALP7 expression.
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for NALP7.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of NALP7 protein.
-
IL-1β Release Assay in Human PBMCs
This protocol is derived from the studies evaluating the anti-inflammatory effects of this compound.[1]
-
PBMC Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Culture the PBMCs in a suitable medium (e.g., RPMI-1640 with 10% FBS).
-
-
Treatment:
-
Pre-treat the PBMCs with a range of concentrations of this compound (e.g., 0 - 10 µM) for 2 hours.
-
Stimulate the cells with a TLR agonist like LPS (e.g., 10 ng/mL) or Pam3CSK4 (e.g., 10 ng/mL) for 4 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the effect of this compound on NALP7 levels and IL-1β release.
References
An In-depth Technical Guide to the Interaction Between Stambp-IN-1 and the STAMBP Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor Stambp-IN-1 and the STAM (Signal Transducing Adaptor Molecule) Binding Protein (STAMBP), also known as AMSH (Associated Molecule with the SH3 domain of STAM). STAMBP is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, protein sorting, and inflammatory responses.[1][2] Understanding the modulation of STAMBP activity by inhibitors like this compound is of significant interest for therapeutic development, particularly in oncology and inflammatory diseases.
STAMBP: A Key Regulator in Cellular Signaling
STAMBP is a zinc metalloprotease that specifically cleaves 'Lys-63'-linked polyubiquitin chains.[3][4] This activity is critical for the regulation of protein stability and trafficking. By removing ubiquitin molecules from substrate proteins, STAMBP can prevent their degradation and modulate their activity and localization within the cell.[1]
STAMBP is involved in several key signaling pathways:
-
EGFR/MAPK Pathway: STAMBP can deubiquitinate the Epidermal Growth Factor Receptor (EGFR), promoting its recycling and stability.[1] This leads to the activation of the downstream MAPK signaling cascade, which is often implicated in tumor growth and metastasis.[1][5]
-
JAK-STAT Pathway: This protein is involved in cytokine-mediated signal transduction through the JAK-STAT cascade, which is essential for cell growth and proliferation.[2][6]
-
Inflammasome Regulation: STAMBP interacts with and stabilizes NALP7, a component of the inflammasome, thereby influencing the release of pro-inflammatory cytokines like IL-1β.[7][8] It also acts as a negative regulator of the NLRP3 inflammasome.[9]
Given its role in these critical pathways, STAMBP has emerged as a potential therapeutic target.
This compound: A Small Molecule Inhibitor of STAMBP
This compound is a small-molecule inhibitor of the deubiquitinase activity of STAMBP.[7] By inhibiting STAMBP, this compound can modulate the downstream signaling pathways regulated by this enzyme. For instance, it has been shown to decrease the protein levels of the inflammasome substrate NALP7 and consequently suppress the release of IL-1β following Toll-like receptor (TLR) agonism.[7][8]
Quantitative Data on STAMBP Inhibition
The inhibitory potency of compounds targeting STAMBP is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the available quantitative data for this compound and other inhibitors of STAMBP.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| This compound (BC-1471) | STAMBP | 0.33 µM | Di-ubiquitin cleavage assay | [7][10] |
| UbVSP.1 | STAMBPJAMM | 8.4 nM | FRET-based K63-diUb substrate cleavage assay | [11] |
| UbVSP.3 | STAMBPJAMM | 9.8 nM | FRET-based K63-diUb substrate cleavage assay | [11] |
Note: this compound is also referred to as BC-1471 in some literature.[10][11] UbVSP.1 and UbVSP.3 are ubiquitin variant inhibitors.[11]
Signaling Pathways and Mechanism of Action
STAMBP's primary function is to remove K63-linked polyubiquitin chains from substrate proteins, thereby altering their fate. The following diagrams illustrate key signaling pathways involving STAMBP and the mechanism of action of this compound.
The diagram above illustrates how STAMBP promotes the stability of EGFR by removing ubiquitin chains, leading to its recycling and subsequent activation of the MAPK pathway.[1]
This diagram shows that this compound inhibits STAMBP, preventing the deubiquitination and stabilization of NALP7.[7][8] This leads to reduced inflammasome activation and suppressed IL-1β release.[7][8]
Experimental Protocols
The following protocols are fundamental for studying the interaction between this compound and STAMBP.
This protocol is used to determine if STAMBP physically interacts with its putative substrates (e.g., RAI14).[12]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody specific to the bait protein (e.g., anti-STAMBP).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blot reagents.
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting proteins.
Western blotting is used to detect and quantify changes in protein levels (e.g., NALP7, RAI14) upon treatment with this compound.[12][13]
Materials:
-
SDS-PAGE gels.
-
Transfer buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against proteins of interest.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Protein Separation: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify band intensities using software like ImageJ.
This assay measures the enzymatic activity of STAMBP and the inhibitory effect of this compound. A fluorescence resonance energy transfer (FRET)-based assay using a K63-linked di-ubiquitin (di-Ub) substrate is a common method.[11]
Materials:
-
Recombinant STAMBP protein.
-
FRET-based K63-diUb substrate.
-
Assay buffer.
-
This compound or other inhibitors.
-
Microplate reader capable of measuring fluorescence.
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant STAMBP, and varying concentrations of this compound.
-
Initiation: Add the FRET-based K63-diUb substrate to initiate the reaction.
-
Measurement: Monitor the change in fluorescence over time at appropriate excitation and emission wavelengths. The cleavage of the di-Ub substrate will lead to a change in the FRET signal.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration.
-
IC50 Determination: Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The interaction between this compound and the STAMBP protein represents a promising avenue for therapeutic intervention in various diseases. STAMBP's role as a critical regulator of key signaling pathways, including those involved in cancer progression and inflammation, makes it an attractive drug target. This compound serves as a valuable tool for elucidating the cellular functions of STAMBP and as a lead compound for the development of more potent and specific inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate this interaction further and to explore its therapeutic potential.
References
- 1. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. STAMBP - Wikipedia [en.wikipedia.org]
- 7. abmole.com [abmole.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Stambp-IN-1 and its Impact on Deubiquitinase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STAM-binding protein (STAMBP) is a zinc metalloprotease belonging to the JAMM (Jab1/MPN/Mov34) family of deubiquitinases (DUBs). It plays a crucial role in various cellular processes by specifically cleaving K63-linked polyubiquitin chains, which are involved in non-degradative signaling pathways. STAMBP has been implicated in the regulation of endosomal sorting of cell surface receptors, cytokine signaling, and inflammasome activity. Its dysregulation has been linked to developmental disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the effect of Stambp-IN-1, a small molecule inhibitor of STAMBP, on its deubiquitinase activity.
This compound: A Small Molecule Inhibitor of STAMBP
This compound, also known as BC-1471, has been identified as a small-molecule inhibitor of STAMBP's deubiquitinase activity.[1][2] It has been shown to interrupt the interaction between STAMBP and ubiquitinated NALP7, a component of the inflammasome complex.[1] This inhibitory action leads to a decrease in the protein levels of NALP7 and subsequent suppression of IL-1β release following Toll-like receptor (TLR) agonism.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against STAMBP has been a subject of varying reports in the literature. The following table summarizes the available quantitative data. It is important to note that one study has questioned the inhibitory activity of BC-1471, suggesting that at high concentrations it does not fully inhibit STAMBP activity.[3][4]
| Inhibitor | Target | Assay Type | Substrate | IC50 Value | Reference |
| This compound (BC-1471) | STAMBP | In vitro DUB assay | Recombinant di-Ubiquitin (K63-linked) | 0.33 µM | [2] |
| This compound | STAMBP | In vitro DUB assay | Recombinant di-Ubiquitin | 0.33 mM | [1][5] |
Note: The significant discrepancy in the reported IC50 values (µM vs. mM) highlights the need for further validation of the potency of this compound. The chemical structures of this compound and BC-1471 are distinct, suggesting they are different compounds, which may contribute to the conflicting data.
Alternative Inhibitors: Ubiquitin Variants (UbVs)
Recent research has focused on the development of highly potent and specific inhibitors of STAMBP using ubiquitin variant (UbV) technology. These engineered ubiquitin molecules have been shown to bind to STAMBP with high affinity and effectively inhibit its deubiquitinase activity.
| Inhibitor | Target | Assay Type | Substrate | IC50 Value | Reference |
| UbVSP.1 | STAMBPJAMM | FRET-based K63-diUb cleavage assay | K63-diUb TAMRA substrate | 8.4 nM | |
| UbVSP.3 | STAMBPJAMM | FRET-based K63-diUb cleavage assay | K63-diUb TAMRA substrate | 9.8 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on STAMBP deubiquitinase activity.
In Vitro Deubiquitinase (DUB) Assay
This assay is used to measure the enzymatic activity of STAMBP and the inhibitory effect of compounds like this compound.
Materials:
-
This compound (or other inhibitors)
-
10X DUB Assay Buffer: 500 mM Tris-HCl (pH 7.2), 50 mM MgCl2, 250 mM KCl, 10 mM DTT[12]
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-ubiquitin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Reaction Setup:
-
Prepare a 1X DUB assay buffer from the 10X stock.
-
In a microcentrifuge tube, combine the following components on ice:
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[1]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and visualize the bands corresponding to di-ubiquitin and mono-ubiquitin.
-
-
Quantification and IC50 Determination:
-
Quantify the band intensities for mono-ubiquitin.
-
Plot the percentage of di-ubiquitin cleavage against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Signaling Pathways and Experimental Workflows
STAMBP in the Inflammasome Signaling Pathway
STAMBP plays a critical role in regulating the NALP7 and NLRP3 inflammasomes.[11][13][14] It deubiquitinates NALP7, preventing its lysosomal degradation and thereby promoting inflammasome activity.[11] this compound inhibits this process, leading to reduced IL-1β release.
Caption: STAMBP-mediated regulation of the NALP7 inflammasome and its inhibition by this compound.
Experimental Workflow for IC50 Determination of this compound
The following diagram illustrates the key steps involved in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound using an in vitro DUB assay.
Conclusion
This compound has been identified as a small molecule inhibitor of the deubiquitinase STAMBP. However, conflicting data regarding its potency warrant further investigation. The development of highly specific and potent ubiquitin variant inhibitors offers a promising alternative for targeting STAMBP in therapeutic applications. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the role of STAMBP in health and disease and to evaluate the efficacy of novel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. abmole.com [abmole.com]
- 6. STAMBP Protein Human Recombinant | AMSH Antigen | ProSpec [prospecbio.com]
- 7. abbexa.com [abbexa.com]
- 8. A Rapid and Versatile Method to Generate Proteins with Defined Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin chain synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Ubiquitin Chain Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. liverpool.ac.uk [liverpool.ac.uk]
- 13. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
Stambp-IN-1: A Technical Guide to its Cellular Targets and Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stambp-IN-1, also known as BC-1471, is a selective, small-molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP), also referred to as AMSH (Associated Molecule with the SH3 domain of STAM). As a key regulator of protein trafficking and signal transduction through its deubiquitinating activity, STAMBP has emerged as a therapeutic target in various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the cellular targets and pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Cellular Target: STAMBP
The primary cellular target of this compound is the deubiquitinase STAMBP. This enzyme specifically cleaves K63-linked polyubiquitin chains from substrate proteins, a process crucial for regulating their stability, localization, and activity. By inhibiting STAMBP, this compound modulates the ubiquitination status of STAMBP's downstream targets, thereby influencing a range of cellular processes.
Quantitative Data: Inhibitor Potency
The inhibitory potency of this compound (BC-1471) and other inhibitors against STAMBP has been characterized, providing valuable data for experimental design and comparison.
| Inhibitor | Target | Assay Type | IC50 | Notes |
| This compound (BC-1471) | STAMBP | In vitro deubiquitinase assay (cleavage of K63-linked di-ubiquitin) | 0.33 µM | Inhibits STAMBP-mediated cleavage of recombinant di-ubiquitin.[1][2][3] |
| UbVSP.1 | STAMBP | FRET-based K63-diUb substrate cleavage assay | 8.4 nM | A potent ubiquitin variant inhibitor.[4] |
| UbVSP.3 | STAMBP | FRET-based K63-diUb substrate cleavage assay | 9.8 nM | A potent ubiquitin variant inhibitor.[4] |
Note: Some studies have indicated that BC-1471 may not achieve complete inhibition of STAMBP activity at higher concentrations (e.g., 100 µM) in certain in vitro assays, and its inhibitory effect was not found to be dose-dependent in one particular study, suggesting its potency may vary depending on the experimental context.[4][5]
Signaling Pathways Modulated by this compound
By inhibiting STAMBP, this compound influences several critical signaling pathways.
Inflammasome Signaling
STAMBP is a key regulator of inflammasome activity. It deubiquitinates and stabilizes NACHT, LRR and PYD domains-containing protein 7 (NALP7), a component of the inflammasome complex.[6][7][8] Inhibition of STAMBP by this compound leads to decreased NALP7 protein levels and subsequent suppression of IL-1β release following Toll-like receptor (TLR) agonism.[3][7][8][9] STAMBP has also been shown to be a negative regulator of the NLRP3 inflammasome.[3][10]
Receptor Tyrosine Kinase (RTK) Signaling and Endosomal Sorting
STAMBP plays a crucial role in the endosomal sorting of ubiquitinated cell-surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). By deubiquitinating these receptors, STAMBP can rescue them from lysosomal degradation, thereby modulating downstream signaling pathways like the RAS-MAPK and PI3K-AKT-mTOR pathways. Inhibition of STAMBP can therefore lead to enhanced degradation of these receptors, attenuating their signaling output.
JAK-STAT Signaling
STAMBP is involved in cytokine-mediated signal transduction, including the JAK-STAT pathway, which is critical for cell growth and proliferation. While the precise mechanism of STAMBP's role in this pathway is still under investigation, its inhibition is expected to modulate the cellular response to cytokines that signal through this cascade.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is designed to measure the ability of this compound to inhibit the enzymatic activity of STAMBP.
Materials:
-
Recombinant human STAMBP protein
-
K63-linked di-ubiquitin (or other polyubiquitin chains)
-
This compound (BC-1471)
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in DUB reaction buffer.
-
In a microcentrifuge tube, combine recombinant STAMBP with the DUB reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the STAMBP mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the K63-linked di-ubiquitin substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of di-ubiquitin into mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Engagement
This protocol aims to identify proteins that interact with STAMBP and how these interactions are affected by this compound.[10][11][12][13]
Materials:
-
Cell line expressing endogenous or tagged STAMBP
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-STAMBP antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat one set of cells with this compound and another with vehicle control for a specified duration.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Prepare the eluate for mass spectrometry analysis (e.g., trypsin digestion).
-
Analyze the samples by LC-MS/MS to identify and quantify the proteins in the complex.
-
Compare the protein profiles between the this compound treated and control samples to identify changes in protein interactions.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm direct binding of this compound to STAMBP in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Liquid nitrogen
-
Heating block or thermal cycler
-
SDS-PAGE and Western blot reagents
-
Anti-STAMBP antibody
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-STAMBP antibody.
-
Binding of this compound should stabilize STAMBP, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.
Conclusion
This compound is a valuable tool for investigating the cellular functions of the deubiquitinase STAMBP. Its ability to modulate key signaling pathways, including inflammasome activation and receptor tyrosine kinase signaling, highlights the therapeutic potential of targeting STAMBP. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of STAMBP and the therapeutic applications of its inhibitors. The continued development of more potent and specific inhibitors will be crucial for translating these findings into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 12. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
The Role of STAMBP-IN-1 in Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
STAMBP (STAM-binding protein), a deubiquitinase (DUB) of the JAMM/MPN+ family, has emerged as a critical regulator of innate immune signaling pathways. It exhibits a dual and context-dependent role in modulating the activity of inflammasomes, multi-protein complexes that are pivotal for the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β). STAMBP positively regulates the NALP7 inflammasome by preventing its lysosomal degradation, while it acts as a negative regulator of the NLRP3 inflammasome by removing K63-linked polyubiquitin chains, thereby preventing its excessive activation. The small molecule inhibitor, STAMBP-IN-1 (also known as BC-1471), offers a valuable tool for probing the therapeutic potential of STAMBP inhibition in inflammatory diseases. This technical guide provides an in-depth overview of the function of STAMBP in cytokine signaling, the pharmacological properties of this compound, and detailed protocols for key experimental assays.
STAMBP and its Dual Role in Inflammasome Regulation
STAMBP's function in cytokine signaling is primarily centered on its deubiquitinating activity towards components of the inflammasome complexes.
-
Positive Regulation of the NALP7 Inflammasome: STAMBP stabilizes the NALP7 protein by deubiquitinating it, which prevents its trafficking to the lysosome for degradation. This stabilization of NALP7 is crucial for its inflammasome activity and subsequent IL-1β release upon stimulation by Toll-like receptor (TLR) agonists.[1]
-
Negative Regulation of the NLRP3 Inflammasome: In contrast to its effect on NALP7, STAMBP acts as a negative regulator of the NLRP3 inflammasome.[2][3][4] Cellular depletion of STAMBP leads to an increase in K63-linked polyubiquitination of NLRP3, resulting in heightened inflammasome activation and an exaggerated inflammatory response, characterized by increased IL-1β secretion.[2][3] This suggests that STAMBP's deubiquitinating activity on NLRP3 is a mechanism to limit excessive inflammation.[2][3]
This compound: A Small Molecule Inhibitor of STAMBP
This compound (BC-1471) is a selective small-molecule inhibitor of the deubiquitinase activity of STAMBP.[5] It serves as a chemical probe to investigate the cellular functions of STAMBP and as a potential therapeutic agent for inflammatory disorders.
Quantitative Data for this compound
| Parameter | Value | Description | Reference |
| IC50 | 0.33 µM | Half-maximal inhibitory concentration for the cleavage of recombinant di-ubiquitin by STAMBP in an in vitro DUB assay. | [1][5][6] |
| Cellular Activity | 0.1 - 10 µM | Effective concentration range for reducing LPS or Pam3CSK4-induced NALP7 protein levels and caspase-1 activation in THP-1 cells. | [6] |
| In Vitro Activity | 0.01 - 100 µM | Concentration range for inhibiting the cleavage of K63-linked di-ubiquitin by purified recombinant STAMBP. |
Note: Some sources may erroneously report the IC50 as 0.33 mM; however, the correct value is 0.33 µM.[1][5][6] There is also some conflicting data suggesting BC-1471 may not be a potent inhibitor in all in vitro assays.[7][8]
Signaling Pathways and Experimental Workflows
STAMBP's Regulatory Role in Inflammasome Signaling
Caption: STAMBP's dual regulation of NALP7 and NLRP3 inflammasomes.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effects.
Detailed Experimental Protocols
In Vitro Deubiquitinase (DUB) Assay
Objective: To determine the IC50 of this compound against STAMBP's deubiquitinase activity.
Materials:
-
Recombinant purified STAMBP
-
K63-linked di-ubiquitin (di-Ub) substrate
-
This compound (BC-1471)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
96-well plates
-
Plate reader for fluorescence or SDS-PAGE and Western blot equipment
Protocol:
-
Prepare a serial dilution of this compound in DUB assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant STAMBP (e.g., 25 nM) to each well.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 20-30 minutes at 37°C.
-
Initiate the reaction by adding a fixed concentration of K63-linked di-Ub substrate (e.g., 200 nM) to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the cleavage of di-Ub to mono-ubiquitin by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.
-
Quantify the band intensities and calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Assay for NALP7 Protein Abundance and IL-1β Secretion
Objective: To assess the effect of this compound on NALP7 protein levels and IL-1β release in a cellular context.
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
LPS (Lipopolysaccharide) or Pam3CSK4
-
This compound (BC-1471)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-NALP7, anti-Caspase-1 (for cleavage), anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
ELISA kit for human IL-1β
Protocol:
-
Culture THP-1 cells in appropriate medium. If desired, differentiate into macrophage-like cells with PMA.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a TLR agonist such as LPS (e.g., 200 ng/mL) or Pam3CSK4 (e.g., 100 ng/mL) for a defined period (e.g., 6-8 hours).
-
For IL-1β ELISA: Collect the cell culture supernatants.
-
For Western Blot: Wash the cells with PBS and lyse them with lysis buffer.
-
IL-1β ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of secreted IL-1β.
-
Western Blot: a. Determine the protein concentration of the cell lysates using a BCA assay. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against NALP7, cleaved Caspase-1, and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. e. Quantify the band intensities to determine the relative protein levels of NALP7 and cleaved Caspase-1.
Immunoprecipitation of Ubiquitinated NLRP3
Objective: To analyze the effect of STAMBP on the ubiquitination status of NLRP3.
Materials:
-
Cells expressing NLRP3 (e.g., THP-1 cells or transfected HEK293T cells)
-
Lysis buffer for immunoprecipitation (containing deubiquitinase inhibitors like NEM)
-
Anti-NLRP3 antibody or anti-FLAG antibody (if using FLAG-tagged NLRP3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Primary antibodies: anti-ubiquitin (or linkage-specific anti-K63 ubiquitin), anti-NLRP3
-
Secondary antibodies (HRP-conjugated)
Protocol:
-
Lyse the cells in immunoprecipitation lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads and then removing the beads.
-
Incubate the pre-cleared lysate with an anti-NLRP3 or anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated NLRP3 and an anti-NLRP3 antibody to confirm the immunoprecipitation of NLRP3.
Conclusion
STAMBP is a key deubiquitinase that fine-tunes cytokine signaling through its differential regulation of the NALP7 and NLRP3 inflammasomes. The small molecule inhibitor this compound provides a powerful means to dissect the intricate roles of STAMBP in inflammation and holds promise as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the function of STAMBP and the efficacy of its inhibitors in relevant cellular and biochemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. BC-1471 |CAS: 896683-84-4 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Investigating Stambp-IN-1: A Novel Therapeutic Avenue in Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. This document delineates the compelling preclinical evidence for targeting the STAM (Signal Transducing Adaptor Molecule) Binding Protein (STAMBP), a deubiquitinating enzyme (DUB), in TNBC. Through the stabilization of the actin-binding protein RAI14, STAMBP promotes key oncogenic processes including cell proliferation, migration, and invasion. This guide provides a comprehensive overview of the STAMBP-RAI14 signaling axis, detailed experimental protocols for its investigation, and a quantitative summary of the anti-tumor effects observed upon STAMBP inhibition. The hypothetical small molecule inhibitor, Stambp-IN-1, is presented as a promising therapeutic strategy for this formidable disease.
Introduction: The Role of STAMBP in Triple-Negative Breast Cancer
Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders hormonal therapies and HER2-targeted agents ineffective, leaving chemotherapy as the primary systemic treatment option.[1] However, resistance to chemotherapy and a high rate of recurrence underscore the urgent need for novel therapeutic strategies.[2]
Recent research has identified the deubiquitinating enzyme STAMBP as a critical driver of TNBC progression.[2][3][4][5][6] STAMBP, a JAMM metalloprotease, plays a pivotal role in the ubiquitin-proteasome system, which is increasingly recognized as a source of potential therapeutic targets in oncology.[2][3][4][5][6] High expression of STAMBP has been correlated with poor prognosis in TNBC patients, highlighting its clinical relevance.[2][3][4]
The primary mechanism through which STAMBP exerts its oncogenic effects in TNBC is by preventing the proteasomal degradation of the actin-binding protein, Retinoic Acid-Induced 14 (RAI14).[2][3][4][5] STAMBP achieves this by removing K48-linked polyubiquitin chains from RAI14, thereby stabilizing the protein.[2][3][4] Elevated levels of RAI14, in turn, promote TNBC cell proliferation, migration, and invasion.[2][3][4][7][8] This guide will delve into the technical details of the STAMBP-RAI14 pathway and the therapeutic potential of its inhibition.
The STAMBP-RAI14 Signaling Pathway
The STAMBP-RAI14 signaling axis represents a key pathway in promoting the malignant phenotype of TNBC. The deubiquitinating activity of STAMBP is central to this process.
Quantitative Data Summary: Impact of STAMBP Inhibition
The functional consequences of STAMBP inhibition have been quantified in various in vitro and in vivo models of TNBC. The following tables summarize the key findings from studies involving STAMBP knockdown in the MDA-MB-231 and BT549 TNBC cell lines.
Table 1: In Vitro Effects of STAMBP Knockdown on TNBC Cell Lines
| Assay | Cell Line | Effect of STAMBP Knockdown | Reference |
| Cell Proliferation | MDA-MB-231 | Significant inhibition | [2] |
| BT549 | Significant inhibition | [2] | |
| Cell Migration | MDA-MB-231 | Significant inhibition of wound healing | [2] |
| BT549 | Significant inhibition of wound healing | [2] | |
| Cell Invasion | MDA-MB-231 | Significant reduction in transwell invasion | [2] |
| BT549 | Significant reduction in transwell invasion | [2] |
Table 2: In Vivo Effects of STAMBP Knockdown in a TNBC Xenograft Model
| Model | Parameter | Effect of STAMBP Knockdown | Reference |
| MDA-MB-231 Xenograft | Tumor Growth | Reduced xenograft tumor growth | [2] |
| Tumor Volume | Significant reduction | [2] | |
| Tumor Weight | Significant reduction | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the role of STAMBP in TNBC.
Generation of Stable STAMBP Knockdown TNBC Cell Lines
This protocol describes the use of lentiviral-mediated shRNA delivery to create stable STAMBP knockdown in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT549)
-
Lentiviral particles containing STAMBP shRNA and a non-targeting control shRNA
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin
-
12-well plates
Protocol:
-
Twenty-four hours prior to transduction, plate 3 x 10^5 TNBC cells per well in a 12-well plate with 1 ml of complete growth medium.[2]
-
On the day of transduction, replace the medium with fresh medium containing Polybrene at a final concentration of 5 µg/ml.
-
Add the lentiviral particles at a multiplicity of infection (MOI) of 10.[2]
-
Incubate the cells overnight.
-
After 24 hours, replace the medium with fresh complete growth medium.
-
Forty-eight hours post-transduction, begin selection by adding puromycin to the medium at a concentration of 1 µg/ml.[2]
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand the resistant colonies and verify STAMBP knockdown by Western blotting and qRT-PCR.
Co-Immunoprecipitation of STAMBP and RAI14
This protocol details the co-immunoprecipitation (Co-IP) procedure to demonstrate the interaction between endogenous STAMBP and RAI14.
Materials:
-
TNBC cell lysate
-
Anti-STAMBP antibody
-
Normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
Protocol:
-
Lyse TNBC cells in Co-IP lysis buffer and quantify the protein concentration.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-STAMBP antibody or normal rabbit IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-RAI14 antibody.
Transwell Migration and Invasion Assays
This protocol describes the use of Transwell chambers to assess the migratory and invasive capabilities of TNBC cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
For invasion assays: Matrigel-coated inserts
-
TNBC cells
-
Serum-free medium
-
Complete medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
For invasion assays, rehydrate the Matrigel-coated inserts with serum-free medium.
-
Resuspend TNBC cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the effect of STAMBP knockdown on TNBC tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
MDA-MB-231 cells with stable STAMBP knockdown or control
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
Protocol:
-
Harvest and resuspend the MDA-MB-231 cells in PBS (or a PBS/Matrigel mixture).
-
Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width^2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
This compound: A Hypothetical STAMBP Inhibitor
While a specific and potent small molecule inhibitor of STAMBP for TNBC is still under development, the preclinical data strongly support the therapeutic potential of such a compound. For the purpose of this guide, we will refer to a hypothetical inhibitor as "this compound".
This compound would be designed to specifically target the catalytic activity of the STAMBP deubiquitinase. By inhibiting STAMBP, this compound would prevent the deubiquitination of RAI14, leading to its ubiquitination and subsequent proteasomal degradation. This would effectively phenocopy the effects of STAMBP knockdown, resulting in the suppression of TNBC cell proliferation, migration, and invasion. The development of a potent and selective STAMBP inhibitor like this compound represents a highly promising and targeted therapeutic strategy for the treatment of triple-negative breast cancer.
Conclusion
The deubiquitinating enzyme STAMBP has emerged as a critical driver of triple-negative breast cancer progression through its stabilization of the oncoprotein RAI14. The preclinical evidence robustly demonstrates that inhibition of STAMBP leads to a significant reduction in TNBC cell proliferation, migration, and invasion, as well as suppressed tumor growth in vivo. The STAMBP-RAI14 signaling axis therefore represents a novel and highly promising therapeutic target in TNBC. The development of specific and potent small molecule inhibitors, such as the conceptual this compound, holds the potential to provide a much-needed targeted therapy for this aggressive and difficult-to-treat disease. Further research into the upstream regulation of STAMBP and the downstream effectors of RAI14 will continue to refine our understanding of this critical pathway and aid in the development of effective clinical interventions.
References
- 1. citexs.com [citexs.com]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Downregulation of RAI14 inhibits the proliferation and invasion of breast cancer cells [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Downregulation of RAI14 inhibits the proliferation and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stambp-IN-1 and its Impact on Protein Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Stambp-IN-1, a small molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein), also known as AMSH (Associated molecule with the SH3 domain of STAM). STAMBP is a zinc metalloprotease that specifically cleaves K63-linked polyubiquitin chains, playing a crucial role in various cellular processes, including endosomal sorting, cytokine signaling, and inflammasome regulation. This compound, also identified as BC-1471, has been utilized as a chemical probe to investigate the functional roles of STAMBP. This document details the mechanism of action of this compound, its effects on the ubiquitination of key protein substrates, and provides comprehensive experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate understanding.
Introduction to STAMBP and Protein Ubiquitination
Protein ubiquitination is a dynamic and reversible post-translational modification that governs a vast array of cellular functions. The attachment of ubiquitin, a small regulatory protein, to substrate proteins can signal for their degradation by the proteasome, alter their cellular localization, affect their activity, and promote or prevent protein-protein interactions. The specificity of the ubiquitin signal is determined by the type of ubiquitin chain linkage. K48-linked polyubiquitin chains primarily target proteins for proteasomal degradation, while K63-linked chains are involved in non-proteolytic functions such as signal transduction, DNA repair, and endocytosis.[1]
Deubiquitinating enzymes (DUBs) counteract the activity of ubiquitin ligases by removing ubiquitin from substrate proteins, thereby regulating the ubiquitin-dependent cellular processes. STAMBP is a member of the JAMM (JAB1/MPN/Mov34 metalloenzyme) family of DUBs, which are zinc metalloproteases.[1][2] STAMBP exhibits a high degree of specificity for cleaving K63-linked polyubiquitin chains.[3][4] Its activity is implicated in the endosomal sorting of ubiquitinated receptors, such as the epidermal growth factor receptor (EGFR), and in the regulation of inflammatory signaling pathways.[2][4]
This compound: A Chemical Probe for STAMBP
This compound (BC-1471) is a small molecule that has been identified as an inhibitor of STAMBP's deubiquitinase activity.[5] It serves as a valuable tool for elucidating the cellular functions of STAMBP and for exploring the therapeutic potential of targeting this enzyme.
Mechanism of Action
This compound is proposed to act as a competitive inhibitor of STAMBP, binding to the enzyme's active site and preventing the cleavage of K63-linked polyubiquitin chains from its substrates.[5] By inhibiting STAMBP, this compound is expected to increase the K63-linked polyubiquitination of STAMBP's target proteins.
Efficacy and Specificity: A Point of Contention
It is important to note that there are conflicting reports in the scientific literature regarding the potency and efficacy of this compound (BC-1471). While some studies have successfully used this compound to inhibit STAMBP activity in cellular and in vitro assays,[4] other research has indicated that it may be a weak inhibitor with limited effectiveness in vitro.[3][6] Therefore, researchers should interpret results obtained with this compound with caution and consider the use of alternative inhibitory molecules, such as ubiquitin variants (UbVs), for comparative studies.[7][8][9]
Effects of this compound on Protein Ubiquitination and Cellular Pathways
Inhibition of STAMBP by this compound has been shown to modulate the ubiquitination status and activity of several key proteins involved in inflammation and cancer.
Regulation of the NALP7 and NLRP3 Inflammasomes
The inflammasome is a multiprotein complex that plays a central role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. STAMBP has been shown to regulate the activity of the NALP7 and NLRP3 inflammasomes.[4][10]
-
NALP7 (NACHT, LRR and PYD domains-containing protein 7): STAMBP deubiquitinates NALP7, thereby preventing its lysosomal degradation and leading to its stabilization.[4] Treatment with this compound (BC-1471) increases the ubiquitination of NALP7, resulting in its degradation and a subsequent reduction in IL-1β release.[4][5]
-
NLRP3 (NACHT, LRR and PYD domains-containing protein 3): STAMBP also deubiquitinates NLRP3, specifically removing K63-linked polyubiquitin chains.[11][12] Inhibition of STAMBP leads to an increase in K63-linked polyubiquitination of NLRP3, which is associated with enhanced inflammasome activation.[11][12]
Caption: Regulation of the NLRP3 Inflammasome by STAMBP and this compound.
Stabilization of RAI14 in Triple-Negative Breast Cancer
In the context of triple-negative breast cancer (TNBC), STAMBP has been identified as a driver of tumor progression.[1][2] STAMBP deubiquitinates and stabilizes the actin-binding protein RAI14 (retinoic acid-induced 14).[1] The knockdown of STAMBP or, presumably, its inhibition by this compound, would lead to increased K48-linked ubiquitination and subsequent proteasomal degradation of RAI14, thereby suppressing tumor cell proliferation, migration, and invasion.[1]
Caption: STAMBP-mediated stabilization of RAI14 in TNBC.
Quantitative Data
The following table summarizes the available quantitative data for this compound (BC-1471) and, for comparison, the more potent ubiquitin variant inhibitors of STAMBP.
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |
| This compound (BC-1471) | STAMBP | In vitro DUB assay | K63-linked di-ubiquitin | 0.33 µM | [5] |
| UbVSP.1 | STAMBP | FRET-based cleavage assay | K63-linked di-ubiquitin | 8.4 nM | [3] |
| UbVSP.3 | STAMBP | FRET-based cleavage assay | K63-linked di-ubiquitin | 9.8 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on protein ubiquitination.
In Vitro Deubiquitination (DUB) Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified STAMBP.
Materials:
-
Recombinant human STAMBP (e.g., Boston Biochem #E-549)
-
K63-linked di-ubiquitin (e.g., Boston Biochem #UC-330)
-
This compound (BC-1471)
-
DUB Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain or anti-ubiquitin antibody for Western blotting
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up reactions in a total volume of 20 µL in microcentrifuge tubes.
-
Prepare a master mix containing DUB Assay Buffer and recombinant STAMBP (final concentration ~25 nM).
-
Aliquot the master mix into individual tubes.
-
Add this compound to the tubes at various final concentrations (e.g., 0.01 to 100 µM). Include a DMSO vehicle control.
-
Pre-incubate the reactions for 15-30 minutes at 37°C.
-
Initiate the reaction by adding K63-linked di-ubiquitin to a final concentration of ~200 nM.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE. Visualize the cleavage of di-ubiquitin into mono-ubiquitin by Coomassie staining or Western blotting with an anti-ubiquitin antibody.
-
Quantify the band intensities to determine the IC50 value of this compound.
Caption: Workflow for an in vitro deubiquitination (DUB) assay.
Cellular Ubiquitination Assay via Immunoprecipitation and Western Blotting
This protocol is used to assess the effect of this compound on the ubiquitination status of a specific protein in a cellular context.
Materials:
-
Cell line of interest (e.g., THP-1, HEK293T)
-
This compound (BC-1471)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Antibody against ubiquitin (e.g., P4D1) for Western blotting
-
Antibody against the protein of interest for Western blotting
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a DMSO vehicle control.
-
In the final hours of treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132 for 4-6 hours) to allow for the accumulation of ubiquitinated proteins.
-
Harvest the cells and lyse them in ice-cold Lysis Buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads extensively with Lysis Buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest. A ladder of high molecular weight bands indicates polyubiquitination.
-
Re-probe the membrane with an antibody against the protein of interest to confirm its immunoprecipitation.
Caption: Workflow for Cellular Ubiquitination Assay.
Conclusion
This compound is a valuable chemical tool for studying the roles of the deubiquitinase STAMBP in cellular processes. By inhibiting STAMBP's ability to cleave K63-linked polyubiquitin chains, this compound allows for the investigation of the consequences of increased ubiquitination of specific substrates. This has provided insights into the regulation of inflammasome activity and cancer progression. However, researchers should be mindful of the reported discrepancies in its inhibitory potency and consider employing complementary approaches to validate their findings. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex world of protein ubiquitination and the therapeutic potential of targeting deubiquitinating enzymes.
References
- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 12. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
A Technical Guide to Investigating STAMBP-IN-1 in Microcephaly-Capillary Malformation Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of STAMBP in Microcephaly-Capillary Malformation Syndrome
Microcephaly-capillary malformation syndrome (MIC-CAP) is a severe congenital disorder characterized by microcephaly, cutaneous capillary malformations, intractable epilepsy, and profound developmental delay.[1][2] This autosomal recessive syndrome is caused by mutations in the STAMBP gene, which encodes the STAM-binding protein, a deubiquitinating enzyme (DUB).[1][3]
STAMBP plays a crucial role in cellular homeostasis through its function in the endosomal sorting complexes required for transport (ESCRT) pathway.[3][4] It specifically cleaves 'Lys-63'-linked polyubiquitin chains, a process essential for the proper sorting and degradation of ubiquitinated proteins.[5] The proper functioning of STAMBP is integral to several signaling pathways, including the RAS-MAPK and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and angiogenesis.[4][5]
Mutations in STAMBP lead to a reduction or elimination of its deubiquitinase activity.[3] This functional deficiency results in the accumulation of ubiquitinated protein aggregates, leading to cellular stress and increased apoptosis, which is thought to contribute to the progressive neuronal loss and microcephaly observed in MIC-CAP patients.[4][6] Furthermore, the dysregulation of the RAS-MAPK and PI3K-AKT-mTOR signaling pathways is believed to underlie the vascular and capillary malformations characteristic of the syndrome.[1][2]
STAMBP-IN-1: A Potential Modulator of STAMBP Function
This compound is a small molecule inhibitor of STAMBP's deubiquitinase activity. While its effects have not been directly studied in the context of microcephaly-capillary malformation syndrome, its ability to modulate STAMBP function presents a valuable tool for investigating the disease's molecular underpinnings and exploring potential therapeutic avenues. A hypothetical therapeutic approach could involve the paradoxical inhibition of the residual or mutated STAMBP activity to rebalance the dysregulated downstream signaling pathways.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.33 mM | MedChemExpress |
Visualizing the Pathophysiology and a Hypothetical Therapeutic Strategy
The following diagrams, rendered using the DOT language, illustrate the known signaling disruptions in MIC-CAP syndrome and a proposed mechanism for this compound intervention.
Altered Signaling in Microcephaly-Capillary Malformation Syndrome
Caption: Dysregulated signaling pathways in MIC-CAP syndrome.
Proposed Experimental Workflow for Studying this compound
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cells derived from patients with microcephaly-capillary malformation syndrome.
Cell Culture of Patient-Derived Fibroblasts
-
Cell Thawing and Seeding:
-
Thaw cryopreserved patient-derived fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium.
-
Seed the cells into a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis and Protein Quantification:
-
Culture patient-derived fibroblasts in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 4-20% Tris-glycine gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key proteins in the RAS-MAPK (e.g., p-ERK, ERK) and PI3K-AKT-mTOR (e.g., p-AKT, AKT, p-mTOR, mTOR) pathways, as well as ubiquitin, overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescence for Ubiquitinated Protein Aggregates
-
Cell Seeding and Treatment:
-
Seed patient-derived fibroblasts onto glass coverslips in a 24-well plate.
-
Treat the cells with this compound as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against ubiquitin for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Cell Viability/Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed patient-derived fibroblasts in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
-
Assay Procedure (e.g., using Annexin V/Propidium Iodide):
-
After treatment, collect the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Conclusion and Future Directions
This technical guide provides a foundational framework for the preclinical investigation of this compound as a potential therapeutic agent for microcephaly-capillary malformation syndrome. The proposed experiments are designed to elucidate the inhibitor's effects on the key cellular and molecular abnormalities associated with the disease. The data generated from these studies will be critical in determining the feasibility of a STAMBP-targeted therapeutic strategy and will pave the way for further in vivo studies using animal models of the disease. While the therapeutic use of an inhibitor for a disease caused by loss-of-function mutations may seem counterintuitive, the complex nature of cellular signaling suggests that a partial and controlled inhibition might help to rebalance the dysregulated downstream pathways, offering a novel therapeutic hypothesis to be tested.
References
- 1. The microcephaly-capillary malformation syndrome | The University of Chicago Genetic Services [dnatesting.uchicago.edu]
- 2. Microcephaly-Capillary Malformation Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. STAMBP gene: MedlinePlus Genetics [medlineplus.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
Harnessing STAMBP Inhibition in Neurodegenerative Disease: A Preclinical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The role of deubiquitinating enzymes (DUBs) in the pathogenesis of neurodegenerative diseases is an emerging area of therapeutic interest. One such DUB, the STAM-binding protein (STAMBP), is critical in cellular processes such as endosomal sorting, protein trafficking, and inflammatory signaling. While no specific preclinical studies on a compound designated "Stambp-IN-1" in neurodegenerative diseases have been identified in publicly available literature, this technical guide synthesizes the existing knowledge surrounding STAMBP and its potential as a therapeutic target. We will explore the neurological implications of STAMBP dysfunction, the mechanism of known inhibitors, and a proposed preclinical framework for evaluating novel STAMBP inhibitors in a neurodegenerative context.
The Role of STAMBP in Neurological Function and Disease
STAMBP, also known as AMSH (Associated Molecule with the SH3 domain of STAM), is a zinc metalloprotease that specifically cleaves 'Lys-63'-linked polyubiquitin chains.[1] This function is crucial for the regulation of protein trafficking through the endosomal-lysosomal pathway. STAMBP is a component of the endosomal sorting complexes required for transport (ESCRT) machinery, which sorts ubiquitinated cell-surface receptors for degradation.[2][3]
Mutations in the STAMBP gene have been linked to Microcephaly-Capillary Malformation syndrome (MIC-CAP), a severe congenital disorder characterized by profound neurodevelopmental delay, microcephaly, and refractory epilepsy.[1][4][5] Mouse models with Stambp knockout exhibit neurodegenerative phenotypes, including apoptotic activation and aggregation of ubiquitin-conjugated proteins in the hippocampus and cerebral cortex.[4][6] This suggests a critical role for STAMBP in neuronal homeostasis and survival.
STAMBP is broadly expressed in various brain regions, including the cerebral cortex, hippocampus, and cerebellum, from early development into adulthood.[4] Its involvement in signaling pathways relevant to neuronal function, such as the RAS-mitogen-activated protein kinase (RAS-MAPK) and PI3K-AKT-mTOR pathways, further underscores its potential importance in neurodegenerative processes.[4]
Quantitative Data: Clinical Manifestations of STAMBP Mutations
While quantitative data for a specific STAMBP inhibitor in neurodegenerative models is unavailable, the clinical features of patients with STAMBP mutations provide insight into the protein's importance in the nervous system.
| Clinical Feature | Observation in Patients with STAMBP Mutations | Reference |
| Development | Global developmental delay | [4] |
| Cranial Morphology | Microcephaly | [4] |
| Neurological | Epilepsy, often refractory | [4] |
| Cognitive | Profound developmental delay, autism spectrum disorder | [6] |
| Facial Features | Dysmorphic features (e.g., hypertelorism, wide nasal bridge) | [4][6] |
| Vascular | Capillary malformations (variable) | [4] |
STAMBP Inhibition: Mechanism and Therapeutic Rationale
The therapeutic rationale for targeting STAMBP in neurodegenerative diseases stems from its role in cellular stress responses and inflammation. A known small-molecule inhibitor of STAMBP is BC-1471.[7] This compound has been shown to decrease the protein levels of NALP7 and suppress the release of the pro-inflammatory cytokine IL-1β by inhibiting STAMBP's deubiquitinase activity.[7]
Given that neuroinflammation is a key component in the pathology of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease, the ability to modulate inflammasome activity through STAMBP inhibition presents a potential therapeutic avenue.
Signaling Pathways Involving STAMBP
The following diagram illustrates the central role of STAMBP in endosomal sorting and its influence on key signaling pathways.
Proposed Preclinical Evaluation of a Novel STAMBP Inhibitor
The following sections outline a hypothetical experimental framework for the preliminary investigation of a novel STAMBP inhibitor (designated here as "this compound" for conceptual purposes) in the context of neurodegenerative diseases.
Experimental Protocols
A. In Vitro Characterization
-
Enzymatic Assay:
-
Objective: To determine the potency and selectivity of this compound.
-
Method: A fluorescence-based assay using purified recombinant human STAMBP and a di-ubiquitin substrate with a 'Lys-63' linkage. The IC50 value will be determined by measuring the reduction in substrate cleavage at various concentrations of the inhibitor.
-
Selectivity: The inhibitor will be screened against a panel of other DUBs to assess its specificity for STAMBP.
-
-
Cellular Target Engagement Assay:
-
Objective: To confirm that this compound engages STAMBP within a cellular context.
-
Method: A cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay in a neuronal cell line (e.g., SH-SY5Y) overexpressing STAMBP.
-
-
Neuroinflammation Model:
-
Objective: To assess the effect of this compound on neuroinflammatory responses.
-
Method: Primary microglia or BV-2 microglial cells will be stimulated with lipopolysaccharide (LPS). The release of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) into the culture medium will be quantified by ELISA in the presence and absence of this compound.
-
B. In Vivo Studies
-
Pharmacokinetic (PK) Analysis:
-
Objective: To determine the bioavailability and brain penetration of this compound.
-
Method: A single dose of this compound will be administered to mice via intravenous and oral routes. Blood and brain tissue will be collected at multiple time points to determine key PK parameters.
-
-
Animal Model of Neurodegeneration:
-
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.
-
Method: A transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) will be used. Mice will be treated with this compound or vehicle for a specified duration.
-
Endpoints:
-
Behavioral: Morris water maze to assess cognitive function.
-
Histopathological: Immunohistochemical analysis of amyloid-beta plaques and neuroinflammation (microgliosis and astrocytosis) in the hippocampus and cortex.
-
Biochemical: ELISA-based quantification of pro-inflammatory cytokines in brain lysates.
-
-
Workflow for Preclinical Investigation
The diagram below outlines a logical workflow for the preclinical evaluation of a novel STAMBP inhibitor.
Conclusion and Future Directions
While direct evidence for the efficacy of a specific STAMBP inhibitor in neurodegenerative diseases is currently lacking, the fundamental role of STAMBP in neuronal protein homeostasis and neuroinflammation provides a strong rationale for its investigation as a therapeutic target. The neurological consequences of STAMBP gene mutations highlight its critical importance in brain function. Future research should focus on the development of potent and selective STAMBP inhibitors with favorable brain pharmacokinetic properties. A systematic preclinical evaluation, as outlined in this guide, will be essential to validate STAMBP as a viable target for the treatment of neurodegenerative disorders.
References
- 1. uniprot.org [uniprot.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel compound heterozygous mutation in STAMBP causes a neurodevelopmental disorder by disrupting cortical proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAMBP STAM binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Stambp-IN-1: Application Notes and Protocols for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Stambp-IN-1, also known as BC-1471, is a small-molecule inhibitor targeting the deubiquitinase STAM-binding protein (STAMBP). STAMBP, a zinc metalloprotease, specifically cleaves K63-linked polyubiquitin chains, playing a crucial role in various cellular processes.[1][2][3] It is involved in the endosomal sorting of receptors, cytokine signaling, and the regulation of protein stability. Dysregulation of STAMBP has been implicated in inflammatory diseases and various cancers, including triple-negative breast cancer and lung adenocarcinoma, making it a compelling target for therapeutic development.[4][5][6]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on STAMBP-mediated signaling pathways.
Mechanism of Action
This compound functions as a selective antagonist of STAMBP's deubiquitinase activity.[7] By inhibiting STAMBP, the inhibitor prevents the removal of K63-linked polyubiquitin chains from substrate proteins. This leads to an accumulation of ubiquitinated substrates, which can alter their stability, localization, and function. For instance, inhibition of STAMBP has been shown to decrease the protein levels of NALP7, an inflammasome component, by preventing its deubiquitination and promoting its degradation.[7][8] This ultimately leads to the suppression of IL-1β release following Toll-like receptor (TLR) agonism.[7][8]
Signaling Pathways
STAMBP is a key regulator in multiple signaling pathways. Below are diagrams illustrating its role in inflammasome regulation and cancer-related pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. STAMBP | Abcam [abcam.com]
- 3. uniprot.org [uniprot.org]
- 4. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAMBP STAM binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Stambp-IN-1 Targets using Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the identification of cellular targets of Stambp-IN-1, a small-molecule inhibitor of the deubiquitinase STAM-binding protein (Stambp). Stambp plays a critical role in various cellular processes, including cytokine signaling, endosomal sorting, and protein degradation.[1][2][3] Dysregulation of Stambp activity has been implicated in inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.[2] this compound (also known as BC-1471) has been identified as an inhibitor of Stambp with an IC50 of 0.33 μM.[4][5][6] Understanding the on- and off-target effects of this compound is crucial for its development as a therapeutic agent.
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for elucidating protein-protein and protein-small molecule interactions.[7] This document outlines a detailed protocol for utilizing a chemical proteomics approach, specifically affinity-based protein profiling, to identify the targets of this compound.
Principle
The experimental approach involves the use of a modified this compound molecule that is conjugated to an affinity tag (e.g., biotin). This "bait" molecule is incubated with cell lysate, allowing it to bind to its protein targets. The protein-bait complexes are then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified by mass spectrometry. A quantitative comparison between the proteins pulled down by the this compound bait and a negative control (e.g., beads alone or a structurally similar but inactive compound) allows for the identification of specific this compound targets.[7][8]
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized to clearly distinguish specific interactors from background proteins. The following table provides a template for presenting such data.
Table 1: Quantitative Proteomic Analysis of this compound Interacting Proteins
| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Change (this compound vs. Control) | p-value | Function |
| O95630 | STAMBP | STAM-binding protein | 25.4 | < 0.001 | Deubiquitinase, expected target |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.2 | 0.45 | Cytoskeleton, common background |
| Q13155 | RAI14 | Retinoic acid-induced protein 14 | 15.8 | < 0.005 | Potential novel interactor |
| ... | ... | ... | ... | ... | ... |
This is example data and will vary with experimental conditions.
Experimental Protocols
I. Preparation of Affinity-tagged this compound
Note: This protocol assumes the availability of a synthetically modified this compound with a suitable linker for biotinylation.
-
Biotinylation of this compound:
-
Dissolve the linker-modified this compound and a biotin-NHS ester derivative in a suitable solvent like DMSO.
-
React the components at room temperature for 2-4 hours.
-
Purify the biotinylated this compound using HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
II. Cell Culture and Lysis
-
Cell Culture:
-
Culture a relevant cell line (e.g., THP-1 monocytes for inflammation studies or a triple-negative breast cancer cell line like MDA-MB-231) to ~80-90% confluency.[9]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
III. Affinity Pull-down
-
Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add the biotinylated this compound to the lysate at a final concentration of 1-10 µM.
-
As a negative control, add biotin to a separate aliquot of the lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Protein Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
Perform a final wash with a buffer with lower detergent concentration (e.g., 0.1% NP-40) to reduce non-specific binding.
-
IV. Elution and Sample Preparation for Mass Spectrometry
-
Elution:
-
Elute the bound proteins from the beads by adding an elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4) and heating at 95°C for 10 minutes.
-
Alternatively, for on-bead digestion, proceed directly to the next step.
-
-
Protein Digestion (On-bead or In-solution):
-
Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 StageTips.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
V. Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify the proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein in the this compound pull-down and the control samples.
-
Calculate the fold change and p-value for each identified protein.
-
Filter the results to identify proteins that are significantly enriched in the this compound sample. A common threshold is a fold change > 2 and a p-value < 0.05.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying this compound targets.
Caption: Overview of Stambp signaling pathways and the inhibitory action of this compound.
Conclusion
The described immunoprecipitation-mass spectrometry protocol provides a robust framework for the identification of the cellular targets of this compound. The successful identification of both the intended target, Stambp, and potentially novel off-target interactors will be invaluable for the further development and characterization of this promising inhibitor. The quantitative nature of this approach allows for a high-confidence assessment of target engagement and specificity. The provided diagrams offer a visual representation of the experimental process and the biological context of Stambp function.
References
- 1. STAMBP gene: MedlinePlus Genetics [medlineplus.gov]
- 2. cusabio.com [cusabio.com]
- 3. medlineplus.gov [medlineplus.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the JAK-STAT Signaling Pathway Using Stambp-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical cellular communication route involved in a myriad of biological processes, including immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, such as cancers and autoimmune disorders. The STAM-binding protein (STAMBP), a deubiquitinase, has been identified as a component of cytokine-mediated signal transduction, including the JAK-STAT cascade, playing a role in cell growth and MYC induction.[1][2][3][4][5]
Stambp-IN-1 has been identified as a small-molecule inhibitor of STAMBP. While current research has primarily focused on the role of this compound in inhibiting the NALP7 inflammasome and subsequent IL-1β release, its potential as a tool to investigate the role of STAMBP in the JAK-STAT pathway is a promising area of research. This document provides detailed application notes and protocols for utilizing this compound to study the JAK-STAT signaling pathway.
This compound: A Chemical Probe for STAMBP
This compound is a cell-permeable small molecule that inhibits the deubiquitinase activity of STAMBP. It has been shown to interrupt the interaction between STAMBP and ubiquitinated substrates. A closely related or identical compound, BC-1471, has been reported to have an in vitro IC50 of 0.33 µM for STAMBP.
Quantitative Data for this compound/BC-1471
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STAMBP activity) | 0.33 µM | In vitro di-ubiquitin cleavage assay | Bednash et al., 2017 |
| Effective Concentration | 0.1 - 10 µM | THP-1 cells (NALP7 reduction) | MedchemExpress |
| Toxicity (LC50) | 106 µg/mL | THP-1 cells | Bednash et al., 2017 |
Visualizing the JAK-STAT Signaling Pathway and the Role of STAMBP
The following diagrams illustrate the canonical JAK-STAT signaling pathway and the proposed mechanism of action for this compound in modulating this pathway.
Caption: The canonical JAK-STAT signaling pathway.
References
A Researcher's Guide to Stambp-IN-1 in Inflammatory Disease Research
Application Notes and Protocols for the Investigation of Inflammasome-Mediated Inflammation
Audience: This document is intended for researchers, scientists, and drug development professionals investigating inflammatory diseases.
Introduction: Inflammatory diseases are characterized by the dysregulation of the innate immune system, often involving the overactivation of inflammasomes. Inflammasomes are multi-protein complexes that, upon sensing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), trigger the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18. The deubiquitinase STAM-binding protein (STAMBP) has emerged as a critical regulator of inflammasome activity, specifically for the NLRP3 and NALP7 inflammasomes. Stambp-IN-1 (also known as BC-1471) is a potent and selective small-molecule inhibitor of STAMBP, offering a valuable tool for studying the role of STAMBP in inflammation and as a potential therapeutic agent. This guide provides detailed application notes and experimental protocols for utilizing this compound in inflammatory disease research.
Mechanism of Action
STAMBP is a deubiquitinase that plays a crucial role in regulating the stability and activity of key inflammasome components. It specifically cleaves K63-linked polyubiquitin chains.[1] In the context of inflammation, STAMBP has a dual role:
-
NLRP3 Inflammasome: STAMBP negatively regulates the NLRP3 inflammasome.[2][3] It is thought to deubiquitinate NLRP3, a process that limits excessive inflammasome activation and subsequent IL-1β signaling.[2][4] Inhibition of STAMBP leads to increased K63-linked polyubiquitination of NLRP3, resulting in enhanced inflammasome activation and IL-1β secretion.[2][4]
-
NALP7 Inflammasome: In contrast to its effect on NLRP3, STAMBP activity is required for NALP7 inflammasome activation. STAMBP prevents the lysosomal degradation of NALP7 by deubiquitinating it, thereby stabilizing the NALP7 protein.[5] Inhibition of STAMBP with this compound decreases NALP7 protein levels and suppresses IL-1β release following Toll-like receptor (TLR) agonism.[5]
This compound, by inhibiting STAMBP's deubiquitinase activity, serves as a powerful tool to dissect these pathways and modulate inflammasome-driven inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (BC-1471) from in vitro studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.33 µM | Inhibition of STAMBP deubiquitinase activity | Not specified |
| Cell-Based Assay | Inhibitor | Concentration | Effect | Cell Type | Stimulus | Reference |
| IL-1β Secretion | BC-1471 | 0-10 µM | Dose-dependent decrease in IL-1β secretion | Human PBMCs | LPS (10 ng/mL) or Pam3CSK4 (10 ng/mL) for 2h | [6] |
| Caspase-1 Activation | BC-1471 | 10 µM | Significant suppression of caspase-1 activation | THP-1 cells | LPS (200 ng/mL) or Pam3CSK4 (100 ng/mL) for 6h | [6] |
| NALP7 Protein Levels | This compound | 0.1-10 µM | Dose-dependent decrease in NALP7 abundance | THP-1 cells | 6h treatment | Not specified |
| Cell Viability (LC50) | BC-1471 | 106 µg/mL | Half-maximal lethal concentration | THP-1 cells | Not specified | [6] |
Signaling Pathways and Experimental Workflows
STAMBP-Mediated Regulation of NLRP3 and NALP7 Inflammasomes
Caption: STAMBP's dual regulatory role on NALP7 and NLRP3 inflammasomes.
General Experimental Workflow for In Vitro Studies
References
- 1. Inflammasome and Caspase-1 activity Characterization and Evaluation (ICCE): An imaging flow cytometer-based detection and assessment of inflammasome specks and caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Models of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stambp-IN-1 solubility and stability issues
Welcome to the technical support center for Stambp-IN-1, a valuable tool for researchers studying deubiquitinase (DUB) activity and its role in cellular signaling. This guide provides detailed information on the solubility, stability, and proper handling of this compound to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the deubiquitinase STAM-binding protein (STAMBP), also known as AMSH. It functions by blocking the enzymatic activity of STAMBP, which is responsible for cleaving K63-linked polyubiquitin chains from substrate proteins.[1][2] A primary downstream effect of STAMBP inhibition is the destabilization of the NALP7 (NACHT, LRR and PYD domains-containing protein 7) inflammasome component, leading to its degradation.[3][4][5][6] This ultimately results in the suppression of Interleukin-1β (IL-1β) release following Toll-like receptor (TLR) agonism.[3][4][7]
Signaling Pathway
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.
Q2: How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. To prepare a stock solution, dissolve the powder in 100% DMSO.
| Solvent | Solubility | Recommendations |
| DMSO | 3.29 mg/mL to 5.05 mg/mL (approx. 6.5 - 10 mM) | Sonication or warming the solution to 60°C can aid in dissolution.[7] |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. |
Q3: What are the recommended storage conditions?
The stability of this compound depends on whether it is in powder form or dissolved in a solvent.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| In Solvent (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Experimental Protocols
Detailed Protocol: Preparing this compound for Cell-Based Assays
This protocol provides a step-by-step guide for preparing and using this compound in a typical cell culture experiment.
Step 1: Prepare a 10 mM Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 504.6 g/mol ), add 198.2 µL of DMSO.
-
Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can also aid dissolution.
Step 2: Prepare Intermediate Dilutions (in DMSO)
-
If your experiment requires a range of concentrations, perform serial dilutions of your 10 mM stock solution in 100% DMSO. This is crucial to avoid precipitation when diluting into aqueous media.
Step 3: Prepare the Final Working Solution (in Culture Medium)
-
On the day of the experiment, dilute the DMSO stock or intermediate dilutions into pre-warmed cell culture medium to the final desired concentration.
-
Crucially, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. [8][9]
-
Add the this compound/DMSO solution to the medium dropwise while gently vortexing to ensure rapid mixing and prevent precipitation.
Step 4: Treat Cells
-
Remove the old medium from your cells and replace it with the medium containing the final concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Step 5: Incubation
-
Incubate the cells for the desired period (e.g., 6 hours for observing effects on NALP7 levels).[10]
Step 6: Downstream Analysis
-
Following incubation, proceed with your planned analysis, such as Western blotting for NALP7 protein levels or an ELISA for IL-1β in the cell supernatant.
Troubleshooting Guide
Problem: Precipitate forms when I dilute my this compound stock solution in cell culture medium.
-
Cause: this compound is highly hydrophobic, and rapid changes in solvent polarity can cause it to precipitate out of solution.
-
Solutions:
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into your culture medium.
-
Mixing Technique: When preparing the final working solution, add the this compound/DMSO solution to the pre-warmed culture medium drop-by-drop while gently vortexing or swirling the medium. This promotes rapid dispersal and reduces the likelihood of precipitation.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.1%, but not exceeding 0.5%.[8][9]
-
Serum Content: The presence of serum in the culture medium can help to solubilize hydrophobic compounds. If you are using serum-free medium, you may encounter more solubility issues.
-
Problem: I am observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect.
-
Cause: While this compound has a reported IC50 for toxicity in THP-1 cells of 106 µg/mL, different cell lines may exhibit varying sensitivities.[10] Additionally, the DMSO vehicle can be toxic at higher concentrations.
-
Solutions:
-
Confirm DMSO Toxicity: Run a vehicle control with a range of DMSO concentrations (e.g., 0.1% to 1%) to determine the tolerance of your specific cell line.
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic threshold for your cell line.[3]
-
Reduce Incubation Time: If possible for your experimental endpoint, reduce the duration of cell exposure to the compound.
-
Problem: I am not observing the expected inhibitory effect of this compound.
-
Cause: This could be due to several factors, including loss of compound activity, suboptimal experimental conditions, or issues with downstream detection methods.
-
Solutions:
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial or prepare a new stock solution.
-
Cellular Uptake: Ensure that the incubation time is sufficient for the compound to enter the cells and inhibit its target. For effects on NALP7 protein levels, incubation times of around 6 hours have been reported to be effective.[10]
-
Stimulation Conditions: The effect of this compound on IL-1β release is typically observed following stimulation with a TLR agonist like LPS. Ensure your stimulation protocol is robust.
-
Downstream Assay Sensitivity: Verify that your Western blot or ELISA protocols are optimized and sensitive enough to detect changes in NALP7 or IL-1β levels, respectively.
-
In Vivo Studies
There is currently limited published information on the use of this compound in in vivo models. For poorly soluble compounds like this compound, developing a suitable vehicle for animal administration is a critical step.
General Vehicle Formulations for Poorly Soluble Compounds:
-
Suspensions: Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a surfactant (e.g., 0.1-0.2% Tween 80).
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. Common co-solvents for in vivo use include polyethylene glycol 400 (PEG400), propylene glycol, and ethanol, often in combination with water or saline.[9][10] The final concentration of organic solvents should be minimized to avoid toxicity.
-
Cyclodextrin Formulations: Encapsulating the compound in a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) can significantly enhance its aqueous solubility.
It is strongly recommended to perform pilot formulation and tolerability studies before proceeding with large-scale in vivo experiments.
For further assistance, please refer to the product's certificate of analysis or contact your supplier's technical support.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. uniprot.org [uniprot.org]
- 3. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing Stambp-IN-1 concentration for in vitro experiments
Welcome to the technical support center for Stambp-IN-1, a valuable tool for researchers studying deubiquitinase-mediated signaling pathways. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your in vitro experiments and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein), also known as AMSH (Associated Molecule with the SH3 domain of STAM). STAMBP specifically cleaves K63-linked polyubiquitin chains from substrate proteins, playing a crucial role in regulating protein trafficking and signal transduction. The primary mechanism of action for this compound is the inhibition of STAMBP's deubiquitinase activity. This leads to the accumulation of ubiquitinated substrates, altering their stability and downstream signaling. A key target of STAMBP is NALP7, a component of the inflammasome. By inhibiting STAMBP, this compound prevents the deubiquitination of NALP7, leading to its degradation and the subsequent suppression of IL-1β release.[1][2][3][4]
Q2: What are the key signaling pathways affected by this compound?
This compound, by targeting STAMBP, can influence several critical cellular signaling pathways:
-
Inflammasome Pathway: this compound directly impacts the NALP7 inflammasome, leading to reduced IL-1β secretion.[5]
-
EGFR Signaling: STAMBP is involved in the endosomal sorting and degradation of the Epidermal Growth Factor Receptor (EGFR). Inhibition of STAMBP can lead to altered EGFR stability and downstream signaling through the MAPK/ERK pathway.[6][7]
-
PI3K/Akt/mTOR Pathway: STAMBP has been shown to negatively regulate the PI3K/Akt/mTOR pathway.[2][8][9][10] Therefore, treatment with this compound may lead to the activation of this pathway.
-
TGF-β Signaling: The PI3K/Akt pathway, which can be influenced by STAMBP, is known to suppress TGF-β-mediated Smad3 activation.[11]
Q3: What is the recommended starting concentration for my in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on published data, a good starting point for a dose-response experiment is a range from 0.1 µM to 10 µM .[12] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO to create a stock solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Problem 1: No or weak effect of this compound observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 for your specific cell line and assay. |
| Incorrect Compound Handling | Ensure proper storage of the compound and stock solutions to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment. |
| Low Cell Permeability | While generally cell-permeable, efficiency can vary between cell types. Consider increasing the incubation time. |
| Inactive Compound | Verify the activity of your this compound lot. If possible, test it in a well-characterized positive control cell line or assay. |
| Low STAMBP Expression | Confirm that your cell line expresses STAMBP at a detectable level using Western blot or qPCR. |
Problem 2: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the cytotoxic concentration (IC50) in your cell line. Use concentrations well below the IC50 for your experiments. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only (DMSO) control in all experiments. |
| Off-Target Effects | At higher concentrations, kinase inhibitors can have off-target effects. If you suspect this, consider using a structurally different STAMBP inhibitor as a control or performing a kinase panel screen to identify potential off-target interactions. |
Problem 3: Inconsistent or unexpected Western Blot results.
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | Ensure your primary antibodies are validated for the species and application. Use appropriate positive and negative controls for your target proteins. |
| Suboptimal Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to ensure protein stability. |
| Loading Inconsistencies | Quantify protein concentration before loading and use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Unexpected Pathway Activation | Remember that inhibiting STAMBP can lead to the activation of pathways like PI3K/Akt. Ensure you are probing for the correct phosphorylated forms of downstream effectors. |
Data Presentation
Table 1: Reported In Vitro Concentrations and IC50 of this compound
| Application | Cell Line | Concentration Range | IC50 | Reference |
| Inhibition of di-Ub cleavage | - | - | 0.33 mM | [12] |
| NALP7 abundance reduction | THP-1 | 0.1 - 10 µM | - | [12] |
| Cytotoxicity | THP-1 | - | 106 µg/mL | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (WST-1)
This protocol describes how to perform a dose-response curve to determine the cytotoxic effects of this compound and identify a suitable working concentration range.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 200 µM down to 0.05 µM (this will result in a final concentration of 100 µM to 0.025 µM). Include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing STAMBP Inhibition by Western Blot
This protocol outlines how to detect changes in the levels of STAMBP downstream targets after treatment with this compound.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-NALP7, anti-STAMBP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (based on your dose-response data) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Simplified STAMBP signaling pathway focusing on EGFR and PI3K/Akt.
References
- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. genecards.org [genecards.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR-Dependent Stabilization of Oncogenic Far-Upstream Element Binding Proteins in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC1 by PI3K Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. embopress.org [embopress.org]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Off-Target Effects of Staurosporine and its Analogs
Disclaimer: The following information is based on the well-characterized, broad-spectrum kinase inhibitor Staurosporine. While "Stambp-IN-1" was specified, no direct information could be found for a compound with this exact name. Given the context of troubleshooting off-target effects of a kinase inhibitor, it is presumed that "this compound" is analogous to Staurosporine. The guidance provided below is based on the extensive research available for Staurosporine and should be adapted as appropriate for your specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Staurosporine and why does it have so many off-target effects?
Staurosporine is a potent, ATP-competitive kinase inhibitor with broad-spectrum activity against a large number of protein kinases.[1][2] Its high affinity for the ATP-binding site, which is structurally conserved across many kinases, is the primary reason for its promiscuity and numerous off-target effects.[2][3][4] The interaction is not highly dependent on the specific side chains within the binding pocket, contributing to its lack of selectivity.[3][4]
Q2: I am observing widespread apoptosis in my cell cultures even at low concentrations of the inhibitor. Is this expected?
Yes, this is a well-documented effect of Staurosporine. It is a potent inducer of apoptosis in a wide variety of cell types and is often used as a positive control for this process in research.[2][5][6] The induction of apoptosis can occur through the activation of caspases, such as caspase-3, and can be initiated at nanomolar concentrations.[2][7][8] If apoptosis is not your intended outcome, consider reducing the inhibitor concentration or the incubation time.
Q3: Can Staurosporine activate certain signaling pathways instead of inhibiting them?
Paradoxically, yes. While Staurosporine is a kinase inhibitor, it has been observed to lead to the activation of certain kinases or signaling pathways in intact cells.[9] For example, in some cell lines, Staurosporine can induce the phosphorylation of ERK and p38 MAP kinases.[10] This can be a result of complex cellular feedback loops or the inhibition of a negative regulator in a pathway.
Q4: Are there more selective alternatives to Staurosporine?
Yes, researchers have developed derivatives of Staurosporine, sometimes referred to as "staralogs," which are designed to be more selective.[11][12] These analogs are often used in chemical genetics, in conjunction with engineered "analog-sensitive" kinases, to study the function of a specific kinase with high precision.[11][12] Additionally, other classes of kinase inhibitors with higher selectivity for specific targets are commercially available.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death (apoptosis or necrosis) not related to the target kinase. | Staurosporine is a potent inducer of apoptosis.[2][5][6] | - Perform a dose-response curve to determine the lowest effective concentration for inhibiting your target kinase. - Reduce the incubation time. - Use an alternative, more selective inhibitor if available. - Co-treat with a pan-caspase inhibitor if trying to mitigate apoptosis to study other effects, but be aware that this may lead to necroptosis.[13] |
| Inconsistent or unexpected phosphorylation status of downstream targets. | Off-target inhibition or paradoxical activation of other kinases.[9] | - Profile the inhibitor against a panel of kinases to understand its selectivity. - Use a more specific inhibitor for your target of interest. - Validate your findings using a complementary approach, such as siRNA or CRISPR-mediated knockdown/knockout of the target kinase. |
| Discrepancy between in vitro kinase assay data and cellular assay results. | - Poor cell permeability. - Efflux by multidrug resistance pumps. - Activation of compensatory signaling pathways in the cellular context. | - Verify cellular uptake of the compound. - Use cell lines that do not overexpress efflux pumps. - Analyze the phosphorylation status of key nodes in related signaling pathways to check for compensatory activation. |
| Difficulty in achieving selective inhibition of the target kinase. | Staurosporine is a notoriously non-selective kinase inhibitor.[1][2] | - Consider using analog-sensitive kinase technology with a more selective Staurosporine derivative.[11][12] - If possible, use a structurally different and more selective inhibitor for your target kinase. - Carefully design control experiments, including using cells expressing a drug-resistant mutant of your target kinase. |
Quantitative Data: Kinase Inhibition Profile of Staurosporine
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Staurosporine against a selection of protein kinases. This data highlights its broad-spectrum activity.
| Kinase | IC50 (nM) | Reference |
| PKCα | 2 | [7][14] |
| PKCγ | 5 | [7][14] |
| PKCη | 4 | [7][14] |
| PKA | 15 | [7][14] |
| PKG | 18 | [7][14] |
| S6 Kinase | 5 | [7][14] |
| Myosin light chain kinase (MLCK) | 21 | [7][14] |
| CAM PKII | 20 | [7][14] |
| cdc2 | 9 | [7][14] |
| v-Src | 6 | [7][14] |
| Syk | 16 | [7][14] |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of a compound against a purified protein kinase.
-
Prepare the reaction mixture: In a microplate well, combine a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2), a peptide or protein substrate, and [γ-32P]ATP.
-
Add the inhibitor: Add varying concentrations of Staurosporine (or your test compound) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
-
Initiate the reaction: Add the purified protein kinase to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for a specified period (e.g., 10-30 minutes).
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure substrate phosphorylation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper/membrane to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Apoptosis Induction and Detection
This protocol describes how to induce and quantify apoptosis in a cell line using Staurosporine.
-
Cell Culture: Plate your cells of interest in a suitable culture vessel and allow them to adhere and grow overnight.
-
Induction of Apoptosis: Treat the cells with Staurosporine at a final concentration of 1 µM (a common starting concentration) or a range of concentrations determined by a dose-response experiment.[6][15] Incubate for a time period suitable for your cell line (typically 3-24 hours).[6][15]
-
Apoptosis Detection (using Annexin V/Propidium Iodide staining):
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
-
Visualizations
Caption: Troubleshooting workflow for high cell death.
Caption: Staurosporine's mechanism of action.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine - Wikipedia [en.wikipedia.org]
- 3. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine both activates and inhibits serine/threonine kinases in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Overcoming Resistance to STAMBP Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to STAMBP inhibitors in their cancer cell line models.
Frequently Asked Questions (FAQs)
1. What is STAMBP and why is it a target in cancer therapy?
STAMBP (STAM-binding protein) is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes, including protein trafficking, signal transduction, and maintaining protein homeostasis.[1][2][3][4] It specifically cleaves 'Lys-63'-linked polyubiquitin chains, which are typically involved in non-degradative signaling pathways.[4][5] In the context of cancer, STAMBP has been identified as a driver of tumor progression and is associated with poor prognosis in several cancers, including triple-negative breast cancer, lung adenocarcinoma, and pancreatic cancer.[6][7][8][9] It can promote cancer cell proliferation, migration, and invasion by stabilizing key oncoproteins and modulating critical signaling pathways.[6][10]
2. What are some examples of STAMBP inhibitors?
While the field of STAMBP inhibitors is evolving, a few compounds have been identified:
-
BC-1471: A small-molecule inhibitor of STAMBP's deubiquitinase activity that has been shown to decrease NALP7 protein levels and suppress IL-1β release.[11][12]
-
Entrectinib: An FDA-approved drug that has been identified as a potent STAMBP inhibitor, augmenting the antitumor effect of gemcitabine in pancreatic cancer models.[7]
3. My cancer cells are showing reduced sensitivity to a STAMBP inhibitor. What are the potential mechanisms of resistance?
Resistance to STAMBP inhibitors can arise from various molecular alterations. Based on the known functions of STAMBP, potential mechanisms include:
-
Alterations in Downstream Signaling Pathways: STAMBP is known to regulate the EGFR/MAPK and PI3K-AKT-mTOR signaling pathways.[4][10][13] Upregulation of these pathways through other mechanisms can bypass the effect of STAMBP inhibition.
-
Changes in Substrate Ubiquitination: STAMBP deubiquitinates and stabilizes several proteins involved in cancer progression, such as ERα in breast cancer and RAI14 in triple-negative breast cancer.[6][14] Alterations in the ubiquitination or degradation machinery of these substrates could confer resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps is a common mechanism of resistance to various cancer therapies.
-
Mutations in STAMBP: While not yet reported for inhibitors, mutations in the STAMBP gene itself could potentially alter drug binding or catalytic activity.
Troubleshooting Guides
Problem 1: Decreased efficacy of STAMBP inhibitor over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Verify STAMBP Expression: - Perform Western blot analysis to confirm that STAMBP protein levels have not been altered in the resistant cells compared to the sensitive parental cells.2. Assess Downstream Signaling: - Analyze the activation status of key signaling pathways regulated by STAMBP, such as the EGFR/MAPK and PI3K/AKT pathways, using phospho-specific antibodies in a Western blot. Increased activation in resistant cells may indicate pathway reactivation.3. Sequence STAMBP Gene: - Sequence the STAMBP gene in resistant cells to check for mutations that might interfere with inhibitor binding.4. Combination Therapy: - Consider combining the STAMBP inhibitor with inhibitors of the reactivated downstream pathways (e.g., MEK inhibitors if the MAPK pathway is upregulated). |
Problem 2: No significant effect of STAMBP inhibitor in a new cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Cell line is intrinsically resistant | 1. Confirm STAMBP Expression: - Check the baseline expression level of STAMBP in the cell line by Western blot or qRT-PCR. Low or absent expression may explain the lack of response.2. Evaluate STAMBP Pathway Dependency: - Use siRNA to knock down STAMBP and assess the impact on cell viability and proliferation. If knockdown has no effect, the cell line may not be dependent on STAMBP for survival.3. Assess Substrate Levels: - Investigate the expression levels of known STAMBP substrates relevant to the cancer type (e.g., ERα in breast cancer). If the key substrate is not expressed, the inhibitor will have no target to act upon. |
Data Presentation
Table 1: Role of STAMBP in Different Cancers and Association with Drug Resistance
| Cancer Type | Role of STAMBP | Associated Drug Resistance | Reference |
| Triple-Negative Breast Cancer (TNBC) | Promotes proliferation, migration, and invasion by stabilizing RAI14. | - | [6][8] |
| ER-Positive Breast Cancer | Drives malignancy and mediates endocrine resistance by deubiquitinating and stabilizing ERα. | Tamoxifen | [14] |
| Lung Adenocarcinoma | Promotes metastasis by regulating the EGFR/MAPK signaling pathway. | - | [10] |
| Pancreatic Cancer | Enhances aerobic glycolysis and suppresses mitochondrial respiration, leading to chemoresistance. | Gemcitabine | [7] |
| Innate Immune Response | Regulates inflammasome activity by deubiquitinating NALP7 and NLRP3. | - | [11][12][15] |
Experimental Protocols
siRNA-mediated Knockdown of STAMBP
This protocol describes the transient knockdown of STAMBP using small interfering RNA (siRNA) to validate the on-target effects of an inhibitor.
Materials:
-
Cancer cell line of interest
-
STAMBP-specific siRNA and non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Seed cells in 6-well plates to be 30-50% confluent at the time of transfection.
-
For each well, dilute 50 pmol of siRNA (STAMBP-specific or NTC) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blot, cell viability assay).
Western Blot Analysis for STAMBP and Downstream Targets
This protocol is for assessing protein expression levels.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAMBP, anti-phospho-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. STAMBP gene: MedlinePlus Genetics [medlineplus.gov]
- 3. STAMBP - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. STAMBP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of STAM-binding protein as a target for the treatment of gemcitabine resistance pancreatic cancer in a nutrient-poor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel compound heterozygous mutation in STAMBP causes a neurodevelopmental disorder by disrupting cortical proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAMBP Accelerates Progression and Tamoxifen Resistance of Breast Cancer Through Deubiquitinating ERα | MDPI [mdpi.com]
- 15. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Stambp-IN-1 for In Vivo Studies
Welcome to the technical support center for Stambp-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in in vivo experimental settings. Given that this compound is known to be poorly soluble in aqueous solutions, this guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies to help you develop a suitable formulation for your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of the deubiquitinase STAMBP (STAM-binding protein). Deubiquitinases are critical regulators of protein stability and function, and their inhibition is a promising therapeutic strategy in various diseases, including cancer and inflammatory disorders. Like many small molecule inhibitors, this compound has poor water solubility, which can significantly limit its absorption and bioavailability when administered in vivo. This can lead to low drug exposure at the target site, resulting in reduced efficacy and potentially misleading experimental outcomes.
Q2: What are the initial steps I should take to assess the solubility of my batch of this compound?
Before proceeding with complex formulations, it is crucial to determine the baseline solubility of your specific batch of this compound in commonly used vehicles. This will help you select the most appropriate solubilization strategy. A tiered approach to solubility testing is recommended.
Experimental Protocol: Tiered Solubility Assessment
-
Aqueous Buffers: Begin by testing the solubility in standard aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4) to confirm its low aqueous solubility.
-
Co-solvents: Evaluate solubility in common biocompatible co-solvents such as DMSO, ethanol, polyethylene glycol 300 (PEG300), and propylene glycol (PG).
-
Surfactants: Test solubility in solutions containing surfactants like Tween® 80 or Cremophor® EL.
-
Lipids: Assess solubility in various oils (e.g., sesame oil, corn oil) if considering a lipid-based formulation.
-
Cyclodextrins: Evaluate the effect of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), on aqueous solubility.
Data Presentation: Solubility of this compound in Common Excipients (Hypothetical Data)
| Vehicle | Solubility (mg/mL) | Observations |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 100% DMSO | > 50 | Soluble |
| 100% Ethanol | 5-10 | Moderately Soluble |
| 10% DMSO in PBS | < 0.1 | Precipitation upon dilution |
| 10% PEG300 in Water | 0.5 - 1 | Slightly Soluble |
| 5% Tween® 80 in Water | 1 - 2 | Forms a clear solution |
| 20% HP-β-CD in Water | 2 - 5 | Soluble |
Q3: What are the most common strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[1][2][3][4] The choice of strategy depends on the physicochemical properties of the compound, the desired route of administration, and the animal model being used. Common approaches include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (co-solvent) and water to increase the drug's solubility.[2]
-
Surfactant-based Formulations: Incorporating surfactants to form micelles that can encapsulate the drug and improve its dissolution.[2]
-
Lipid-based Drug Delivery Systems (LBDDS): Dissolving the drug in oils or lipids, which can enhance absorption through the lymphatic system.[2]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[2]
-
Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosizing to increase the surface area for dissolution.[2]
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix to improve its dissolution rate.[1]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution with aqueous media for dosing.
This is a common problem when using a high concentration of an organic solvent like DMSO as the primary vehicle.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation issues.
Experimental Protocol: Developing a Co-solvent Formulation
-
Dissolve this compound in a minimal amount of DMSO.
-
In a separate tube, prepare a mixture of PEG300 and Tween® 80.
-
Slowly add the DMSO solution of this compound to the PEG300/Tween® 80 mixture while vortexing.
-
Finally, add saline or PBS dropwise to the desired final volume and concentration.
-
Visually inspect for any precipitation immediately and after a set period (e.g., 1-2 hours) at room temperature.
Data Presentation: Example Co-solvent Formulations
| Formulation Component | Formulation 1 (% v/v) | Formulation 2 (% v/v) | Formulation 3 (% v/v) |
| DMSO | 10 | 5 | 5 |
| PEG300 | 40 | 30 | 0 |
| Tween® 80 | 5 | 10 | 5 |
| Saline | 45 | 55 | 90 |
| Stability | Stable for >4 hours | Stable for >2 hours | Precipitates |
Issue 2: Poor or inconsistent drug exposure in pharmacokinetic (PK) studies.
This could be due to poor absorption from the gastrointestinal tract (for oral dosing) or rapid clearance.
Troubleshooting Workflow:
Caption: Addressing poor pharmacokinetic profiles.
Experimental Protocol: Preparation of a Cyclodextrin-based Formulation
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water (e.g., 20% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring or sonicating.
-
Continue to mix until the solution becomes clear, indicating the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles before administration.
STAMBP Signaling Pathway
This compound exerts its effects by inhibiting the deubiquitinase activity of STAMBP. This leads to an accumulation of ubiquitinated substrates that would normally be deubiquitinated by STAMBP. One such substrate is NALP7, a component of the inflammasome. By preventing the deubiquitination of NALP7, this compound can lead to its degradation, thereby suppressing inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
Technical Support Center: Stambp-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Stambp-IN-1, a selective inhibitor of the deubiquitinase STAMBP.
Troubleshooting Guide
Issue 1: No or weak inhibition of STAMBP activity in in vitro deubiquitinase (DUB) assays.
Possible Cause 1: Inhibitor Solubility and Stability
-
Solution: this compound has limited aqueous solubility and should be dissolved in DMSO.[1] For a 10 mM stock solution, 5.05 mg of this compound can be dissolved in 1 mL of DMSO; sonication is recommended to aid dissolution.[1] Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when stored sealed and protected from light.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] If insoluble impurities are observed, they can be filtered out as they are not expected to affect activity.[3]
Possible Cause 2: Incomplete Inhibition and Potential for Off-Target Effects
-
Observation: Some studies have reported that this compound (also referred to as BC-1471) may not completely inhibit STAMBP activity in in vitro DUB assays, even at high concentrations (e.g., 100 µM).[4] This could suggest that the observed cellular effects might be due to off-target activities.[4]
-
Recommendation:
-
Include positive and negative controls in your DUB assays. A broad-spectrum metalloprotease inhibitor like 1,10-phenanthroline can serve as a positive control for STAMBP inhibition.
-
Consider using alternative or complementary approaches to validate your findings, such as siRNA-mediated knockdown of STAMBP, to confirm that the observed phenotype is specifically due to the inhibition of STAMBP.[5]
-
Be cautious when interpreting results obtained with high concentrations of this compound.
-
Possible Cause 3: Assay Conditions
-
Solution: Ensure that the assay buffer and conditions are optimal for STAMBP activity. A typical DUB assay buffer for AMSH (another name for STAMBP) contains 50 mM Tris-HCl pH 7.2, 5 mM MgCl2, 25 mM KCl, and 1 mM DTT. The reaction is typically incubated at 37°C.
Issue 2: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Cell Line Variability
-
Explanation: The cellular response to this compound can vary between different cell lines.[3] The expression levels of STAMBP and its substrates can differ, influencing the inhibitor's effect.
-
Recommendation:
-
Before starting your experiment, verify the expression of STAMBP in your cell line of interest.
-
If you are not observing the expected effect, consider testing a range of concentrations and incubation times. For example, in THP-1 cells, a concentration range of 0.1-10 µM for 6 hours has been shown to decrease NALP7 abundance.[2]
-
Possible Cause 2: High IC50 in Cell Proliferation Assays
-
Explanation: The IC50 value for cell viability or proliferation is often higher than the IC50 for enzymatic inhibition.[3] This is because cellular IC50 values are influenced by factors such as cell membrane permeability, metabolism of the compound, and the specific signaling pathways active in the cells.[3] For instance, this compound has a reported IC50 of 106 µg/mL for toxicity in THP-1 cells.[2]
-
Recommendation:
-
Do not directly compare in vitro enzymatic IC50 values with cell-based IC50 values.
-
Perform a dose-response curve in your specific cell line to determine the optimal concentration for your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small-molecule inhibitor of STAM-binding protein (STAMBP), a deubiquitinase (DUB).[3][2] STAMBP specifically cleaves K63-linked polyubiquitin chains.[6] By inhibiting STAMBP, this compound prevents the deubiquitination of its substrates, such as NALP7. This leads to a decrease in NALP7 protein levels and subsequent suppression of IL-1β release following Toll-like receptor (TLR) agonism.[3][2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a research tool to investigate the roles of STAMBP in various cellular processes. These include inflammasome regulation, cytokine secretion, and the trafficking of ubiquitinated proteins.[6][7]
Q3: How should I prepare and store this compound?
A3: this compound powder can be stored at -20°C for up to three years. For experimental use, it should be dissolved in DMSO to create a stock solution (e.g., 10 mM).[3][1] This stock solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[2] To prepare working solutions, the stock solution can be further diluted in cell culture medium or assay buffer.
Q4: Are there known off-target effects of this compound?
A4: While described as a selective inhibitor, there is evidence to suggest that this compound (BC-1471) may not fully inhibit STAMBP at high concentrations in vitro, and the possibility of off-target effects has been raised.[4] Researchers should be cautious and use appropriate controls to validate their findings.
Quantitative Data
| Parameter | Value | Cell Line/System | Conditions | Reference |
| IC50 (di-Ub cleavage) | 0.33 mM | Recombinant STAMBP | In vitro DUB assay | [2][6] |
| Cellular Toxicity (IC50) | 106 µg/mL | THP-1 cells | Cell viability assay | [2] |
| Effective Concentration | 0.1 - 10 µM | THP-1 cells | 6-hour treatment to decrease NALP7 abundance | [2] |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours for NALP7 degradation studies in THP-1 cells[2]).
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as western blotting for protein levels, ELISA for cytokine secretion, or cell viability assays.
General Protocol for In Vitro Deubiquitinase (DUB) Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
10x DUB assay buffer (500 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT)
-
Recombinant STAMBP protein
-
K63-linked di-ubiquitin substrate
-
This compound (or vehicle control - DMSO) at various concentrations
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and western blotting using an antibody against ubiquitin to visualize the cleavage of the di-ubiquitin substrate into mono-ubiquitin.
Visualizations
References
- 1. Profiling DUBs and Ubl-specific proteases with activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. liverpool.ac.uk [liverpool.ac.uk]
Technical Support Center: Refining Stambp-IN-1 Treatment Protocols for Primary Cells
Welcome to the technical support center for Stambp-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the STAMBP inhibitor, this compound, in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine your treatment strategies and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the deubiquitinase STAMBP (STAM Binding Protein), also known as AMSH (Associated Molecule with the SH3 domain of STAM). STAMBP specifically cleaves K63-linked polyubiquitin chains from substrate proteins, playing a crucial role in regulating protein trafficking, receptor sorting, and signal transduction. By inhibiting STAMBP, this compound can modulate downstream signaling pathways, such as the EGFR/MAPK and PI3K-AKT-mTOR pathways, and has been shown to influence inflammasome activity.[1][2][3][4]
Q2: What is a recommended starting concentration for treating primary cells with this compound?
A2: Due to the higher sensitivity of primary cells compared to immortalized cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on in vitro assays with purified protein showing an IC50 of 0.33 µM, a starting range of 0.1 µM to 10 µM is recommended for primary cells.[1] It is advisable to begin with a lower concentration and titrate upwards to find the optimal balance between efficacy and cytotoxicity.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically soluble in DMSO.[5] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
Q4: How long should I incubate primary cells with this compound?
A4: The optimal incubation time will vary depending on the primary cell type and the specific biological question. For signaling pathway studies, short incubation times of 1 to 6 hours may be sufficient to observe changes in protein phosphorylation. For functional assays, such as proliferation or cytokine secretion, longer incubation periods of 24 to 72 hours may be necessary. It is recommended to perform a time-course experiment to determine the ideal treatment duration for your specific experimental setup.
Q5: What are the known signaling pathways affected by STAMBP inhibition?
A5: STAMBP is known to be involved in several key signaling pathways. Its inhibition can lead to alterations in:
-
EGFR/MAPK Pathway: STAMBP can deubiquitinate and stabilize the Epidermal Growth Factor Receptor (EGFR), thereby promoting MAPK signaling. Inhibition of STAMBP may lead to decreased EGFR stability and attenuated MAPK signaling.[2][6]
-
PI3K-AKT-mTOR Pathway: STAMBP is involved in the negative regulation of this pathway.[1][7]
-
JAK-STAT Pathway: STAMBP plays a role in cytokine-mediated signaling through the JAK-STAT cascade.[8]
-
Inflammasome Regulation: STAMBP can modulate the activity of the NLRP3 and NALP7 inflammasomes, affecting the release of pro-inflammatory cytokines like IL-1β.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | This compound concentration is too high for the specific primary cell type. | Perform a dose-response curve starting from a lower concentration (e.g., 0.01 µM) to determine the EC50 and a non-toxic working concentration. Primary cells are generally more sensitive than cell lines.[10] |
| The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is at or below 0.1%. Prepare higher concentration stocks of this compound to minimize the volume of DMSO added to the culture. | |
| The primary cells are stressed or unhealthy before treatment. | Ensure optimal primary cell culture conditions, including proper media, supplements, and seeding density.[11] Allow cells to recover and adhere after plating before adding the inhibitor. | |
| No or Low Efficacy | This compound concentration is too low. | Titrate the concentration of this compound upwards. Confirm the activity of your specific lot of the inhibitor. |
| The incubation time is too short or too long. | Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect. | |
| The inhibitor has degraded due to improper storage or handling. | Prepare fresh working solutions from a new aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock. | |
| Inconsistent or Variable Results | Primary cell heterogeneity. | Use cells from the same donor and passage number for replicate experiments. If possible, characterize the cellular composition of your primary culture.[10] |
| Inconsistent timing or handling during the experiment. | Standardize all steps of the experimental protocol, including cell seeding, treatment, and harvesting times. | |
| This compound precipitation in the culture medium. | Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, try pre-warming the medium and vortexing the diluted inhibitor before adding it to the cells. Consider the use of a different solvent if solubility issues persist. | |
| Unexpected Phenotype or Off-Target Effects | The observed effect is due to inhibition of other cellular targets. | While this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors.[12] Validate key findings using a complementary approach, such as siRNA-mediated knockdown of STAMBP. |
| The phenotype is an indirect consequence of STAMBP inhibition. | Carefully consider the known functions of STAMBP and the interconnectedness of cellular signaling pathways when interpreting your results. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| This compound IC50 (in vitro) | 0.33 µM | Recombinant STAMBP deubiquitinase activity | [1] |
| This compound Cytotoxicity (IC50) | 106 µg/mL | THP-1 cells | [1] |
| Recommended Starting Concentration Range for Primary Cells | 0.1 µM - 10 µM | General recommendation based on in vitro IC50 | N/A |
| Recommended Final DMSO Concentration | ≤ 0.1% | General cell culture best practice | N/A |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate, sterile
-
Multi-well spectrophotometer
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/recover for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
Troubleshooting:
-
High background: Some compounds can directly reduce MTT.[13] Run a control with this compound in cell-free medium to check for this interference.
-
Low signal: Ensure cells are metabolically active and that the formazan crystals are fully dissolved.
Western Blot Analysis of STAMBP Target Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to assess the effect of this compound on the expression or phosphorylation status of proteins in pathways regulated by STAMBP.
Materials:
-
Primary cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-STAMBP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the primary cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Troubleshooting:
-
Weak or no signal: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
-
High background: Increase the number and duration of washing steps. Optimize the blocking buffer composition and incubation time.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Primary cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest primary cells after treatment with this compound and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution.
Troubleshooting:
-
Cell clumping: Ensure single-cell suspension before and during fixation. Filter the stained cells through a nylon mesh before running on the cytometer.
-
Broad peaks: Optimize the staining protocol and ensure proper instrument setup and calibration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: STAMBP-mediated regulation of EGFR signaling pathway.
Caption: General experimental workflow for this compound treatment in primary cells.
References
- 1. uniprot.org [uniprot.org]
- 2. STAMBP Antibody | Cell Signaling Technology [cellsignal.com]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. STAMBP STAM binding protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. STAMBP gene: MedlinePlus Genetics [medlineplus.gov]
- 6. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel compound heterozygous mutation in STAMBP causes a neurodevelopmental disorder by disrupting cortical proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. The deubiquitinase STAMBP modulates cytokine secretion through the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newsletter: Flow Cytometry Analysis of Primary Cell Types: Moving Beyond Immortalized Cell Lines - FluoroFinder [fluorofinder.com]
- 11. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Stambp-IN-1 vs. siRNA knockdown of STAMBP
A Comparative Guide: Stambp-IN-1 vs. siRNA Knockdown for Targeting STAMBP
For researchers, scientists, and drug development professionals investigating the role of STAM (Signal Transducing Adaptor Molecule) Binding Protein (STAMBP), a deubiquitinating enzyme implicated in various cellular processes and diseases, choosing the right tool to modulate its function is critical. This guide provides an objective comparison between a chemical inhibitor, this compound (also known as BC-1471), and siRNA-mediated knockdown of STAMBP.
Mechanism of Action
This compound (BC-1471) is a small molecule inhibitor that directly targets the deubiquitinase activity of STAMBP. By binding to the enzyme, it prevents the removal of ubiquitin chains from substrate proteins, thereby altering their stability and downstream signaling.
siRNA (small interfering RNA) knockdown operates at the post-transcriptional level. Synthetic siRNAs designed to be complementary to the STAMBP mRNA sequence are introduced into cells. This leads to the degradation of the target mRNA, preventing the translation and synthesis of the STAMBP protein.
Quantitative Data Comparison
Table 1: Efficacy of this compound and STAMBP siRNA
| Parameter | This compound (BC-1471) | siRNA Knockdown of STAMBP | Source |
| Target | Deubiquitinase activity of STAMBP protein | STAMBP mRNA | [1][2] |
| Reported IC50 | 0.33 µM (for inhibiting cleavage of recombinant di-ubiquitin) | Not Applicable | [2] |
| Effective Concentration in Cells | 0.1 - 10 µM | 5 - 100 nM | [2][3] |
| Observed Effect | Decreased NALP7 protein levels and suppressed IL-1β release.[2] However, one study reported no obvious effects on MDA-MB-231 cell viability or RAI14 degradation at effective concentrations.[4] | Inhibition of proliferation, migration, and invasion of cancer cells.[4] | [2][4] |
Table 2: Specificity and Off-Target Effects
| Aspect | This compound (BC-1471) | siRNA Knockdown of STAMBP | Source |
| Primary Off-Targets | Potential for inhibition of other metalloproteases or off-target binding to other proteins. | Can downregulate unintended mRNAs with partial sequence complementarity.[5] | [4][5] |
| Mitigation Strategies | Kinase profiling and other specificity assays. | Careful siRNA design, using the lowest effective concentration, and using multiple different siRNAs targeting the same gene.[3] | [3] |
Experimental Protocols
Protocol 1: Inhibition of STAMBP using this compound (BC-1471)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound (BC-1471)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cells of interest
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the ubiquitination status of target proteins or functional assays.
Protocol 2: siRNA Knockdown of STAMBP
This protocol provides a general framework for transient transfection of siRNA. Optimization of siRNA concentration and transfection reagent is crucial for each cell line.
Materials:
-
Validated siRNA targeting STAMBP (at least two different sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent suitable for the cell line (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in antibiotic-free medium one day prior to transfection to ensure they are actively dividing and at 50-80% confluency at the time of transfection.
-
Preparation of siRNA-Transfection Reagent Complexes:
-
For each well to be transfected, dilute the STAMBP siRNA or control siRNA in serum-free medium to the desired final concentration (e.g., 10-50 nM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in fresh culture medium (with or without serum, depending on the reagent and cell type).
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined experimentally.
-
Analysis: Harvest the cells to assess knockdown efficiency by RT-qPCR (to measure mRNA levels) and Western blotting (to measure protein levels). Functional assays can then be performed.
Signaling Pathways and Experimental Visualizations
STAMBP in EGFR Signaling Pathway
STAMBP is known to regulate the epidermal growth factor receptor (EGFR) signaling pathway. It can deubiquitinate EGFR, affecting its trafficking and degradation, which in turn influences downstream pathways like the MAPK cascade.[6]
Caption: STAMBP's role in the EGFR signaling pathway.
Experimental Workflow: Comparing this compound and siRNA
A logical workflow to compare the two methods would involve parallel treatments followed by analysis of both on-target effects and potential off-target liabilities.
Caption: Workflow for comparing this compound and siRNA.
Logical Relationship of Inhibition Mechanisms
The two methods target different stages of gene expression to achieve the same ultimate goal: reduction of functional STAMBP protein.
Caption: Mechanisms of STAMBP inhibition.
Conclusion and Recommendations
The choice between this compound and siRNA knockdown depends on the specific research question and experimental context.
-
This compound offers a rapid and reversible method to inhibit STAMBP's enzymatic function. This is advantageous for studying the acute effects of functional inhibition and for in vivo applications where transient inhibition is desired. However, the potential for off-target effects of small molecules should be carefully evaluated.
-
siRNA knockdown provides a highly specific method to reduce the total amount of STAMBP protein. This is ideal for studies where the complete loss of the protein, including its non-enzymatic functions, is being investigated. The effects are longer-lasting than a chemical inhibitor but can be more time-consuming to establish and may have their own off-target effects.
For a comprehensive understanding of STAMBP's role, a combinatorial approach using both this compound and siRNA knockdown can be a powerful strategy. This allows for the dissection of enzymatic versus non-enzymatic functions and provides stronger validation of experimental findings. Researchers should always include appropriate controls and perform thorough validation to ensure the specificity and reliability of their results.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Stambp-IN-1 for STAMBP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stambp-IN-1 and other inhibitors targeting STAMBP (STAM Binding Protein), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including endosomal sorting, cytokine signaling, and cancer progression. Understanding the specificity and potency of inhibitors is crucial for their use as research tools and potential therapeutic agents. This document summarizes key performance data, details experimental protocols for inhibitor validation, and visualizes relevant biological pathways.
Executive Summary
STAMBP, also known as AMSH (Associated Molecule with the SH3 domain of STAM), is a zinc metalloprotease that specifically cleaves K63-linked polyubiquitin chains. Its activity is linked to the regulation of several signaling pathways, including the JAK-STAT and EGFR pathways, and it plays a critical role in the endosomal sorting of ubiquitinated proteins. Dysregulation of STAMBP has been associated with developmental disorders and cancer.
This guide focuses on this compound (also known as BC-1471), a small molecule inhibitor of STAMBP, and compares its performance with other known inhibitors, primarily ubiquitin variant (UbV) inhibitors. The data presented is compiled from various studies to provide an objective overview for researchers.
Inhibitor Performance Comparison
The following table summarizes the in vitro potency of this compound and other STAMBP inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Target(s) | IC50 (STAMBP) | Assay Conditions | Reference |
| This compound (BC-1471) | Small Molecule | STAMBP | ~0.33 µM | Cleavage of K63-linked di-ubiquitin by recombinant STAMBP. | [1] |
| UbVSP.1 | Ubiquitin Variant | STAMBP, STAMBPL1 | 8.4 nM | FRET-based K63-diUb substrate cleavage assay with STAMBPJAMM domain. | [2] |
| UbVSP.3 | Ubiquitin Variant | STAMBP | 9.8 nM | FRET-based K63-diUb substrate cleavage assay with STAMBPJAMM domain. | [2] |
Key Observations:
-
Ubiquitin variant inhibitors (UbVSP.1 and UbVSP.3) demonstrate significantly higher potency against STAMBP in vitro compared to the small molecule inhibitor this compound (BC-1471).[2]
-
UbVSP.1 shows some cross-reactivity with the closely related paralog STAMBPL1, while UbVSP.3 appears to be more selective for STAMBP.[2]
-
The inhibitory activity of BC-1471 has been debated in some studies, with one report indicating no significant inhibition of STAMBP-mediated deubiquitination in their in vitro assays.[3][4]
Experimental Protocols
Detailed methodologies are essential for reproducing and validating findings. Below are protocols for key experiments used to characterize STAMBP inhibitors.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of STAMBP and its inhibition.
Materials:
-
Recombinant human STAMBP protein
-
K63-linked di-ubiquitin (or other polyubiquitin chains)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
This compound or other inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing DUB assay buffer, recombinant STAMBP, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the K63-linked di-ubiquitin substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin chains into mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement of an inhibitor with STAMBP in a cellular context.
Western Blot Analysis of Downstream Targets (e.g., NALP7)
This assay assesses the functional consequences of STAMBP inhibition in cells. STAMBP has been shown to deubiquitinate and stabilize NALP7, a component of the inflammasome.[5]
Materials:
-
Cell line expressing STAMBP and NALP7 (e.g., THP-1 monocytes)
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-NALP7 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor at various concentrations for a specific duration (e.g., 6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding loading buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against NALP7 and a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on NALP7 protein levels.
IL-1β Secretion Assay (ELISA)
As STAMBP can modulate inflammasome activity, measuring the secretion of IL-1β can be a downstream functional readout of inhibitor activity.[5]
Materials:
-
Cell line capable of secreting IL-1β upon stimulation (e.g., LPS-primed THP-1 macrophages)
-
This compound or other inhibitors
-
Lipopolysaccharide (LPS) and ATP (or other inflammasome activators)
-
Human IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Prime cells with LPS for a few hours.
-
Treat the primed cells with the inhibitor at various concentrations.
-
Stimulate the cells with an inflammasome activator like ATP.
-
Collect the cell culture supernatant.
-
Perform the IL-1β ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the concentration of IL-1β.
Visualizing STAMBP in Cellular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: STAMBP's role in EGFR trafficking and points of inhibition.
Caption: Workflow for validating the specificity of STAMBP inhibitors.
Conclusion
The validation of this compound's specificity for STAMBP requires a multi-faceted approach, combining direct enzymatic assays with functional cellular readouts. While this compound (BC-1471) has been reported as a STAMBP inhibitor, more recent and potent inhibitors, such as the ubiquitin variants UbVSP.1 and UbVSP.3, have been developed. These newer tools offer greater potency and, in the case of UbVSP.3, potentially higher selectivity.
For researchers investigating STAMBP, it is crucial to carefully select the appropriate inhibitor based on the experimental context and to validate its effects using rigorous methodologies as outlined in this guide. Further head-to-head comparisons of these inhibitors, particularly comprehensive selectivity profiling against a broad panel of DUBs, will be invaluable for the field.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Stambp-IN-1: A Comparative Analysis of Deubiquitinase Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stambp-IN-1, a small-molecule inhibitor of the deubiquitinase STAMBP, with other deubiquitinases (DUBs). This analysis is based on available experimental data to evaluate its selectivity and potential for off-target effects.
This compound has been identified as a selective antagonist of STAM-binding protein (STAMBP), a zinc metalloprotease that plays a crucial role in various cellular processes by cleaving K63-linked polyubiquitin chains.[1] Its inhibitory activity against STAMBP has been quantified, but a comprehensive understanding of its cross-reactivity with other DUBs is essential for its application as a specific chemical probe and for the development of therapeutic agents.
Performance Comparison of this compound Against Other Deubiquitinases
Currently, there is limited publicly available data detailing the comprehensive cross-reactivity of this compound against a broad panel of deubiquitinases. The primary literature identifies this compound as BC-1471 and reports its half-maximal inhibitory concentration (IC50) against its intended target, STAMBP.
| Compound | Target DUB | IC50 (µM) | Other DUBs Tested | Cross-Reactivity | Reference |
| This compound (BC-1471) | STAMBP | 0.33 | Not specified in detail | Data not available | Bednash et al., 2017 |
Subsequent studies have raised questions regarding the in vitro inhibitory efficacy and selectivity of BC-1471. One study reported an inability to detect the inhibitory activity of BC-1471 against STAMBP in their in vitro assays.[2][3] Another study noted that BC-1471 did not show a dose-dependent inhibition of STAMBP, further suggesting it may not be a potent inhibitor under all assay conditions.[2] These findings highlight the critical need for more extensive and standardized selectivity profiling of this compound.
In contrast, other classes of STAMBP inhibitors, such as ubiquitin variants (UbVs), have been developed and characterized for their selectivity. For instance, the ubiquitin variant UbVSP.1 was found to be a potent inhibitor of STAMBP but also exhibited cross-reactivity with the closely related DUB, STAMBPL1. Other engineered UbVs, however, demonstrated significant preferential binding to STAMBP over STAMBPL1 and no binding to other DUBs from different families, such as USP7, USP14, BRISC, and OTUD1.[2]
Experimental Methodologies
The following sections detail the experimental protocols used to assess the inhibitory activity of compounds against deubiquitinases, providing a framework for understanding how the selectivity of inhibitors like this compound is evaluated.
In Vitro Deubiquitinase (DUB) Assay
This biochemical assay is designed to measure the enzymatic activity of a DUB and the inhibitory effect of a compound. The protocol described by Bednash et al. (2017) for determining the IC50 of BC-1471 against STAMBP is as follows:
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific DUB by 50%.
Materials:
-
Recombinant purified STAMBP enzyme
-
K63-linked di-ubiquitin (di-Ub) substrate
-
Inhibitor compound (e.g., this compound/BC-1471)
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Purified recombinant STAMBP is incubated with varying concentrations of the inhibitor in the DUB assay buffer.
-
The enzymatic reaction is initiated by the addition of the K63-linked di-ubiquitin substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the products are resolved using SDS-PAGE.
-
The cleavage of the di-ubiquitin substrate into mono-ubiquitin is visualized by Western blotting using an anti-ubiquitin antibody.
-
The intensity of the bands corresponding to the substrate and product is quantified to determine the percentage of inhibition at each inhibitor concentration.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This cell-based assay can be used to assess the target engagement of a compound in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Objective: To confirm that a compound directly binds to its intended target protein within intact cells.
Materials:
-
Cultured cells expressing the target DUB (e.g., THP-1 cells for STAMBP)
-
Inhibitor compound
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target DUB
Procedure:
-
Intact cells are treated with either the vehicle control or the inhibitor compound.
-
The treated cells are heated to various temperatures, creating a temperature gradient.
-
The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target DUB remaining in the soluble fraction at each temperature is quantified by Western blotting.
-
A "melting curve" is generated by plotting the amount of soluble protein against the temperature.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein.
Signaling Pathways and Experimental Workflows
To provide a broader context for the function of STAMBP and the rationale for its inhibition, the following diagrams illustrate key signaling pathways in which STAMBP is involved, as well as a typical workflow for assessing DUB inhibitor selectivity.
Caption: Key signaling pathways regulated by STAMBP.
References
- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Comparative Analysis of Stambp-IN-1 and Other DUB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Stambp-IN-1 (also known as BC-1471) with other deubiquitinase (DUB) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin-proteasome system, making them attractive therapeutic targets for a range of diseases, including cancer and inflammatory disorders. This compound has been identified as a small molecule inhibitor targeting STAM-binding protein (STAMBP), a JAMM family DUB. However, its efficacy and selectivity relative to other DUB inhibitors, including potent ubiquitin variant (UbV) inhibitors, warrant a thorough comparative analysis.
Performance Comparison of DUB Inhibitors
The following tables summarize the in vitro potency of this compound and other select DUB inhibitors. It is important to note that while this compound (BC-1471) was initially reported to have an IC50 of 0.33 µM for STAMBP, subsequent studies have questioned its in vitro inhibitory activity, with some researchers unable to replicate the initial findings.[1][2] In contrast, ubiquitin variant (UbV) inhibitors have demonstrated significantly higher potency against STAMBP.
| Inhibitor | Target DUB | Inhibitor Type | IC50 | Reference |
| This compound (BC-1471) | STAMBP | Small Molecule | 0.33 µM (330 nM) | [3] |
| UbVSP.1 | STAMBP | Ubiquitin Variant | 8.4 nM | [4] |
| UbVSP.3 | STAMBP | Ubiquitin Variant | 9.8 nM | [4] |
Selectivity of STAMBP Inhibitors:
| Inhibitor | Selectivity Profile | Reference |
| This compound (BC-1471) | Reported to not significantly inhibit a panel of 38 other DUBs, though specific data is not widely available. | |
| UbVSP.1 | Inhibits STAMBPL1. | [4] |
| UbVSP.3 | Does not inhibit the closely related paralog STAMBPL1, nor the JAMM DUBs BRISC and MYSM1. | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of DUB inhibitors are provided below.
In Vitro DUB Inhibition Assay (Ubiquitin-Rhodamine 110 Assay)
This assay measures the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), by a DUB. Inhibition of the DUB results in a decreased fluorescent signal.
Materials:
-
Purified recombinant DUB enzyme (e.g., STAMBP)
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol, 0.05% CHAPS)[5]
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities (Excitation: 485 nm, Emission: 531-535 nm)[5][6]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dispense the DUB enzyme into the wells of the 384-well plate.
-
Add the test inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Deubiquitinase Activity Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can be adapted to measure DUB activity within a cellular context. This assay relies on the interaction of a biotinylated, cell-permeable ubiquitin probe with an epitope-tagged DUB expressed in cells.
Materials:
-
Cells stably expressing an epitope-tagged DUB (e.g., HA-STAMBP)
-
Biotinylated, cell-permeable ubiquitin probe
-
Test inhibitors
-
Lysis buffer
-
Streptavidin-coated Donor beads and anti-epitope tag Acceptor beads
-
AlphaLISA-compatible microplates and plate reader
Procedure:
-
Seed cells expressing the tagged DUB in a microplate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Add the biotinylated ubiquitin probe to the cells and incubate to allow for probe-DUB interaction.
-
Lyse the cells to release the probe-DUB complexes.
-
Add the AlphaLISA Donor and Acceptor beads to the lysate. In the presence of the probe-DUB complex, the beads are brought into proximity, generating a chemiluminescent signal.
-
Measure the signal using an AlphaLISA plate reader. A decrease in signal indicates inhibition of the DUB by the test compound.
-
Calculate IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Intact cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (e.g., anti-STAMBP antibody)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving STAMBP and a typical experimental workflow for DUB inhibitor screening.
Caption: STAMBP signaling in EGFR and Inflammasome pathways.
STAMBP has been shown to deubiquitinate and stabilize the Epidermal Growth Factor Receptor (EGFR), thereby promoting downstream MAPK signaling which is implicated in cell proliferation and metastasis.[7][8] Additionally, STAMBP regulates the innate immune response by deubiquitinating and stabilizing NALP7, a component of the inflammasome, leading to increased IL-1β release.[9][10]
Caption: A typical workflow for DUB inhibitor screening.
This workflow outlines the sequential steps involved in identifying and characterizing novel DUB inhibitors, from initial high-throughput screening to lead optimization.
References
- 1. On the Study of Deubiquitinases: Using the Right Tools for the Job [mdpi.com]
- 2. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. STAMBP promotes lung adenocarcinoma metastasis by regulating the EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
Unraveling Protein Stability: A Comparative Analysis of Stambp-IN-1 and STAMBP Knockdown on RAI14
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted protein inhibition and genetic knockdown is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the effects of the small molecule inhibitor Stambp-IN-1 and STAMBP gene knockdown on the stability of Retinoic Acid-Induced Protein 14 (RAI14), a key player in cytoskeletal dynamics and cancer progression.
This comparison is based on the established mechanism of STAMBP as a deubiquitinase for RAI14. While direct experimental data on the effect of this compound on RAI14 stability is not currently available in the reviewed literature, its effects are inferred from its known function as a STAMBP inhibitor and the well-documented consequences of STAMBP knockdown.
At a Glance: this compound vs. STAMBP Knockdown
| Feature | This compound (BC-1471) | STAMBP Knockdown (siRNA/shRNA) |
| Mechanism of Action | Competitive inhibition of STAMBP's deubiquitinase catalytic activity.[1] | Reduction of STAMBP mRNA and protein expression levels.[2][3] |
| Effect on RAI14 Ubiquitination | Inferred to increase K48-linked polyubiquitination of RAI14. | Demonstrated to increase K48-linked polyubiquitination of RAI14.[2] |
| Effect on RAI14 Protein Stability | Inferred to decrease RAI14 protein stability, leading to its degradation. | Demonstrated to decrease RAI14 protein stability and promote its proteasomal degradation.[2][4][5] |
| Specificity | Potentially off-target effects on other proteins or pathways. Some studies show conflicting results on its efficacy against all STAMBP substrates.[2][6] | Generally specific to STAMBP, though potential for off-target effects of siRNA/shRNA exists. |
| Reversibility | Reversible upon withdrawal of the compound. | Long-lasting, potentially permanent with stable knockdown. |
| Speed of Onset | Rapid, dependent on compound pharmacokinetics. | Slower, requires time for mRNA and protein turnover. |
| Therapeutic Potential | Represents a potential therapeutic strategy for diseases driven by STAMBP activity. | A research tool to validate STAMBP as a therapeutic target. |
The STAMBP-RAI14 Signaling Axis
The deubiquitinating enzyme STAMBP plays a crucial role in maintaining the stability of the RAI14 protein. STAMBP removes K48-linked polyubiquitin chains from RAI14, a post-translational modification that tags proteins for degradation by the proteasome. By cleaving these ubiquitin chains, STAMBP rescues RAI14 from degradation, thereby increasing its cellular abundance and promoting its downstream functions.[2][4][5]
Caption: STAMBP-RAI14 signaling pathway.
Experimental Deep Dive: Methodologies for Assessing Protein Stability
To rigorously compare the effects of a chemical inhibitor like this compound against a genetic approach such as STAMBP knockdown, specific experimental protocols are employed.
Cycloheximide (CHX) Chase Assay
This assay is the gold standard for determining protein half-life. By inhibiting new protein synthesis with cycloheximide, the rate of degradation of the existing protein pool can be monitored over time.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or BT549) and treat with either this compound (at a predetermined optimal concentration) or transfect with STAMBP siRNA/shRNA. A vehicle control (e.g., DMSO) and a non-targeting siRNA/shRNA control are run in parallel.
-
Cycloheximide Treatment: After the initial treatment period (e.g., 24-48 hours), add cycloheximide (typically 50-100 µg/mL) to the culture medium to halt protein synthesis.
-
Time-Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting on the collected lysates using antibodies specific for RAI14 and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities for RAI14 at each time point, normalize to the loading control, and then calculate the protein half-life. A faster decay curve in the this compound or STAMBP knockdown-treated cells compared to the control indicates decreased protein stability.
Immunoprecipitation (IP) for Ubiquitination Status
To directly assess the ubiquitination of RAI14, immunoprecipitation is performed to isolate RAI14, followed by Western blotting to detect ubiquitin.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described above. To prevent deubiquitination during lysis, include a deubiquitinase inhibitor cocktail (containing, for example, PR-619) and a proteasome inhibitor (e.g., MG132) in the lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RAI14 antibody overnight, followed by the addition of protein A/G agarose beads to pull down the RAI14-antibody complex.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding, and then elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody (specifically one that recognizes K48-linked chains if possible) and an anti-RAI14 antibody to confirm successful immunoprecipitation. An increase in the ubiquitin signal in the this compound or STAMBP knockdown samples indicates a higher level of RAI14 ubiquitination.
Caption: Experimental workflow for comparison.
Conclusion
Both this compound and STAMBP knockdown are valuable tools for investigating the role of the STAMBP-RAI14 axis. STAMBP knockdown provides a clear genetic validation of STAMBP's role in stabilizing RAI14.[2][3] this compound, as a small molecule inhibitor, offers a pharmacologically relevant approach that is reversible and has a more rapid onset of action. However, the potential for off-target effects and the current lack of direct evidence for its impact on RAI14 necessitate further investigation. For drug development professionals, these comparative insights are crucial for designing experiments that can effectively translate basic research findings into viable therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Stambp-IN-1: A Comparative Analysis of its Therapeutic Potential Against Other STAMBP-Targeting Agents
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, the deubiquitinase STAMBP has emerged as a compelling target for a range of diseases, including inflammatory disorders and cancers. This guide provides a detailed comparison of Stambp-IN-1, a small-molecule inhibitor of STAMBP, against other known modulators of STAMBP activity, offering researchers, scientists, and drug development professionals a comprehensive overview of the current experimental data.
Introduction to STAMBP and its Inhibition
STAM-binding protein (STAMBP) is a deubiquitinating enzyme (DUB) that plays a crucial role in several cellular processes, including endosomal sorting of receptors, cytokine signaling, and the regulation of inflammatory responses. Its involvement in pathways such as the PI3K-AKT-mTOR and RAS-MAP signaling cascades, as well as its role in modulating the NLRP3 and NALP7 inflammasomes, has positioned it as a significant therapeutic target.[1][2][3] Inhibition of STAMBP is being explored as a strategy to treat inflammatory conditions and various cancers, including triple-negative breast cancer (TNBC) and pancreatic cancer.[4][5]
This report evaluates the therapeutic potential of this compound by comparing its performance with other known STAMBP inhibitors, including the small molecule BC-1471, highly potent ubiquitin variant (UbV) inhibitors, and the repurposed drug entrectinib.
Comparative Efficacy of STAMBP Inhibitors
The therapeutic potential of a STAMBP inhibitor is primarily determined by its potency, selectivity, and cellular efficacy. The following table summarizes the available quantitative data for this compound and its key comparators.
| Inhibitor | Type | Target(s) | IC50 (STAMBP) | Cellular Efficacy |
| This compound | Small Molecule | STAMBP | 0.33 mM[6][7] | Decreases NALP7 abundance and suppresses IL-1β release (0.1-10 µM)[6] |
| BC-1471 | Small Molecule | STAMBP | 0.33 µM[8] | Reduces NALP7 protein levels and caspase-1 activation[8] |
| UbVSP.1 | Ubiquitin Variant | STAMBP | 8.4 nM[4] | Potently inhibits STAMBP isopeptidase activity[9][10] |
| UbVSP.3 | Ubiquitin Variant | STAMBP | 9.8 nM[4] | Potently inhibits STAMBP isopeptidase activity[9][10] |
| Entrectinib | Small Molecule | STAMBP, TRKA/B/C, ROS1, ALK | Not reported | Suppresses tumor progression in breast and pancreatic cancer cells[5][11] |
This compound demonstrates moderate potency in biochemical assays with an IC50 of 0.33 mM for the cleavage of recombinant di-ubiquitin.[6][7] In cellular contexts, it effectively reduces the levels of the inflammasome substrate NALP7 and subsequent IL-1β release in THP-1 cells at micromolar concentrations.[6]
BC-1471 was initially reported as a more potent small-molecule inhibitor with an IC50 of 0.33 µM.[8] However, subsequent studies have cast doubt on its efficacy, with some research groups unable to replicate its inhibitory activity against STAMBP.[4][12] One study also found it had no effect on the viability of MDA-MB-231 breast cancer cells.[13] This conflicting evidence suggests that the therapeutic potential of BC-1471 may be limited or context-dependent.
In stark contrast, Ubiquitin Variant (UbV) inhibitors , specifically UbVSP.1 and UbVSP.3, exhibit exceptional potency with IC50 values in the low nanomolar range (8.4 nM and 9.8 nM, respectively).[4] These engineered protein inhibitors are reported to be far more potent than small-molecule inhibitors like BC-1471.[9][10] Their high potency and specificity make them valuable research tools and potential therapeutic leads.
Entrectinib , an FDA-approved drug for cancers with NTRK, ROS1, or ALK gene fusions, has been identified as a functional inhibitor of STAMBP.[6][9][14][15] While its primary mechanism of action is as a tyrosine kinase inhibitor, its ability to suppress tumor progression in STAMBP-implicated cancers like breast and pancreatic cancer suggests a potential dual-targeting mechanism.[5][11] The precise IC50 of entrectinib against STAMBP has not been reported.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
References
- 1. The deubiquitinating enzyme STAMBP is a newly discovered driver of triple-negative breast cancer progression that maintains RAI14 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the deubiquitinase STAMBP inhibits NALP7 inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 7. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Entrectinib: a potent new TRK, ROS1, and ALK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liverpool.ac.uk [liverpool.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Stambp-IN-1
FOR RESEARCH USE ONLY. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Stambp-IN-1. It outlines essential personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory coat | Must be fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
Receiving and Inspection
Upon receipt of this compound, immediately perform a visual inspection of the container for any signs of damage or leakage. Should the container be compromised, do not open it and consult your institution's safety officer for guidance on handling a potential spill.
Storage
Proper storage is essential to maintain the stability and integrity of this compound.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C | Store in a tightly sealed container in a dry and well-ventilated area. |
| In solvent | -80°C | Protect from light. |
Handling and Preparation of Solutions
-
Engineering Controls : All handling of this compound powder and preparation of stock solutions should be conducted in a chemical fume hood to minimize the risk of inhalation.
-
Aliquoting : To avoid repeated freeze-thaw cycles that could degrade the compound, it is recommended to aliquot stock solutions into single-use volumes.
-
Solubility : this compound is soluble in DMSO.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal Procedures : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's environmental health and safety department for specific guidance.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when working with this compound.
In Vitro Assays
-
Cell Culture : When treating cells with this compound, perform all steps in a biological safety cabinet to maintain sterility and prevent contamination.
-
Incubation : During incubation periods, clearly label all culture vessels containing this compound.
-
Post-Treatment : After the experiment, decontaminate all surfaces and equipment that came into contact with the compound.
The information provided in this document is intended as a guide for the safe handling of this compound. It is not exhaustive and should be supplemented by your institution's specific safety protocols and the professional judgment of experienced researchers. Always prioritize safety in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
